molecular formula C9H6FNO B1302146 3-Fluorobenzoylacetonitrile CAS No. 21667-61-8

3-Fluorobenzoylacetonitrile

Cat. No.: B1302146
CAS No.: 21667-61-8
M. Wt: 163.15 g/mol
InChI Key: UNGFCWRGMBVFAS-UHFFFAOYSA-N
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Description

3-Fluorobenzoylacetonitrile is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGFCWRGMBVFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374565
Record name 3-Fluorobenzoylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21667-61-8
Record name 3-Fluorobenzoylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenyl)-3-oxopropanenitrile
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Foundational & Exploratory

In-Depth Technical Guide: 3-Fluorobenzoylacetonitrile (CAS Number: 21667-61-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile is a fluorinated aromatic ketone and a nitrile-containing organic compound. Its chemical structure, featuring a benzoyl group substituted with fluorine at the meta-position and an acetonitrile moiety, makes it a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmaceutically active compounds.

Physicochemical Properties

PropertyValueSource/Compound
CAS Number 21667-61-8This compound
Molecular Formula C₉H₆FNOThis compound
Molecular Weight 163.15 g/mol This compound
Appearance Off-white to light yellow powderGeneral supplier data
Melting Point 84-88 °C4-Fluorobenzoylacetonitrile (Isomer)
Boiling Point Predicted: 311.9 ± 22.0 °C4-Fluorobenzoylacetonitrile (Isomer)
Solubility Soluble in dimethylformamide, dimethyl sulfoxide4-Fluorobenzoylacetonitrile (Isomer)

Synthesis of this compound: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient method can be adapted from the patented synthesis of its isomer, 4-Fluorobenzoylacetonitrile. The following protocol describes a Claisen condensation reaction between a 3-fluorobenzoate ester and acetonitrile.

Reaction Scheme:

G Methyl 3-fluorobenzoate Methyl 3-fluorobenzoate Workup Workup Methyl 3-fluorobenzoate->Workup 1. Reactant Acetonitrile Acetonitrile Acetonitrile->Workup 2. Reactant Sodium ethoxide Sodium ethoxide Sodium ethoxide->Workup 3. Base Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Workup 4. Solvent This compound This compound Workup->this compound Yields

Caption: Proposed synthesis of this compound.

Materials:

  • Methyl 3-fluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (or sodium metal to be reacted with ethanol in situ)

  • Anhydrous ethanol

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: A mixture of methyl 3-fluorobenzoate and anhydrous acetonitrile is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M hydrochloric acid to a pH of approximately 3-4. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The incorporation of the this compound moiety can impart desirable pharmacological properties to the final drug molecule.

Key Intermediate in the Synthesis of Osilodrostat

A prominent application of a derivative of 3-fluorobenzonitrile is in the synthesis of Osilodrostat (trade name Isturisa), a cortisol synthesis inhibitor used for the treatment of Cushing's disease.[1][2][3] The core of Osilodrostat contains the 4-(imidazolyl)-3-fluorobenzonitrile structure, highlighting the importance of the 3-fluorobenzonitrile scaffold in its synthesis.

The synthesis of Osilodrostat involves the construction of the imidazole ring onto the fluorinated benzonitrile core. While the exact industrial synthesis is proprietary, a plausible synthetic pathway would involve the reaction of a derivative of 3-fluorobenzonitrile with appropriate reagents to form the final heterocyclic structure.

Caption: General synthetic route to Osilodrostat.

Potential for Other Therapeutic Agents

The this compound scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The benzoylacetonitrile moiety itself is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications.[4][5] The introduction of a fluorine atom can further modulate the biological profile of these derivatives.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information on the direct biological activity or mechanism of action of this compound itself. As it is primarily utilized as a chemical intermediate, its biological effects are typically considered in the context of the final active pharmaceutical ingredient it is used to synthesize.

The biological activity of Osilodrostat, a downstream product, is well-characterized. Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1) , a key enzyme in the adrenal gland responsible for the final step of cortisol synthesis. By inhibiting this enzyme, Osilodrostat reduces the production of cortisol, thereby alleviating the symptoms of Cushing's disease.

G cluster_0 Adrenal Cortex Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 11-Deoxycortisol 11-Deoxycortisol Pregnenolone->11-Deoxycortisol CYP11B1 11β-hydroxylase (CYP11B1) 11-Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11B1->Cortisol Osilodrostat Osilodrostat Osilodrostat->CYP11B1 Inhibition

Caption: Mechanism of action of Osilodrostat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility is demonstrated by its role in the synthesis of complex pharmaceutical agents like Osilodrostat. While direct biological data on the compound itself is scarce, its importance as a building block for creating novel therapeutic agents is well-established. Further research into the synthesis and applications of this compound and its derivatives is likely to yield new and innovative therapeutic solutions. Researchers and drug development professionals should consider this compound as a key tool in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 3-Fluorobenzoylacetonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile, systematically known as 3-oxo-3-(3-fluorophenyl)propanenitrile, is a fluorinated aromatic β-ketonitrile. This class of compounds serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential intermediate in the development of novel therapeutic agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's chemical reactivity, physicochemical properties, and biological activity, making it a subject of interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Name 3-Oxo-3-(3-fluorophenyl)propanenitrile
Synonyms This compound, 3-(3'-Fluorophenyl)-3-oxopropanenitrile
CAS Number 21667-61-8
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Melting Point 69-71 °C
Boiling Point Not reported
Density Not reported
Solubility Not reported
Appearance White solid

Structural Elucidation

The chemical structure of this compound features a benzoyl group substituted with a fluorine atom at the meta position, attached to an acetonitrile moiety. This structure gives rise to characteristic spectroscopic signatures.

structure Chemical Structure of this compound cluster_phenyl cluster_acetonitrile p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 p1_label p2_label p3_label p4_label p5_label p6_label a1 CH₂ p6_label->a1 a2 C≡N

Caption: Chemical structure of this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides insight into the hydrogen environments within the molecule. For 3-Oxo-3-(3-fluorophenyl)propanenitrile, the expected signals would include:

  • A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and cyano groups.

  • A series of multiplets in the aromatic region corresponding to the protons on the 3-fluorophenyl ring. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key expected signals include:

  • A signal for the carbonyl carbon (C=O).

  • A signal for the nitrile carbon (C≡N).

  • A signal for the methylene carbon (-CH₂-).

  • Several signals in the aromatic region, with their chemical shifts influenced by the fluorine substituent.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Characteristic absorption bands for this compound would include:

  • A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • A sharp, medium intensity band for the nitrile (C≡N) stretching vibration, around 2250 cm⁻¹.

  • Bands corresponding to C-H stretching of the aromatic ring and the methylene group.

  • A band for the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z 163. Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.

Experimental Protocols

Synthesis of 3-Oxo-3-(3-fluorophenyl)propanenitrile

A common method for the synthesis of β-ketonitriles like this compound is the Claisen condensation of an appropriate ester with acetonitrile. A specific protocol is outlined below.

Reaction: 3-Fluorobenzoyl chloride is reacted with the sodium salt of acetonitrile (generated in situ) to yield 3-Oxo-3-(3-fluorophenyl)propanenitrile.

synthesis_workflow Synthesis Workflow reagents Reactants: - 3-Fluorobenzoyl chloride - Acetonitrile - Sodium hydride (NaH) reaction Reaction: - Dissolve NaH in anhydrous solvent (e.g., THF). - Add acetonitrile dropwise at 0 °C. - Stir to form the sodium salt of acetonitrile. - Add 3-Fluorobenzoyl chloride dropwise. - Allow to warm to room temperature and stir. reagents->reaction workup Work-up: - Quench the reaction with dilute acid (e.g., HCl). - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). reaction->workup purification Purification: - Dry the combined organic layers (e.g., over Na₂SO₄). - Concentrate the solvent under reduced pressure. - Purify the crude product by column chromatography on silica gel. workup->purification product Final Product: 3-Oxo-3-(3-fluorophenyl)propanenitrile purification->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of Acetonitrile Anion: To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, acetonitrile (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Condensation Reaction: A solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Oxo-3-(3-fluorophenyl)propanenitrile as a white solid.

Biological Activity and Potential Applications

While specific biological activities for 3-Oxo-3-(3-fluorophenyl)propanenitrile are not extensively reported in the public domain, related β-ketonitrile and fluorinated aromatic compounds have shown a range of pharmacological properties. These include potential applications as intermediates in the synthesis of compounds with antimicrobial, anti-inflammatory, and other therapeutic activities. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, and the fluorinated phenyl ring can enhance metabolic stability and binding affinity to biological targets. Further research is warranted to explore the biological profile of this particular molecule.

As no specific signaling pathways involving 3-Oxo-3-(3-fluorophenyl)propanenitrile have been described, a signaling pathway diagram is not applicable at this time.

Conclusion

This compound is a valuable synthetic intermediate with potential for use in the development of new chemical entities. This guide has provided a summary of its known chemical properties, structural features, and a general protocol for its synthesis. The lack of extensive data on its physical properties and biological activity highlights areas for future investigation, which could uncover novel applications for this compound in medicinal chemistry and materials science. Researchers are encouraged to use the information provided as a foundation for their own studies into this and related molecules.

Physical properties of 3-Fluorobenzoylacetonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Fluorobenzoylacetonitrile, a key chemical intermediate. The information herein is intended to support research, development, and manufacturing activities by providing accurate data on its melting point and solubility characteristics.

Core Physical Properties

This compound is a fluorinated aromatic ketone with a nitrile group. Its chemical structure influences its physical characteristics and reactivity.

Structure:

  • Systematic Name: 3-(3-Fluorophenyl)-3-oxopropanenitrile

  • Synonyms: this compound

  • CAS Number: 21667-61-8

  • Molecular Formula: C₉H₆FNO

  • Molecular Weight: 163.15 g/mol

Quantitative Physical Data

The following table summarizes the key physical property of this compound.

PropertyValue
Melting Point 69-70 °C

Solubility Profile

The solubility of a compound is critical for its application in synthesis, formulation, and biological assays.

SolventSolubility
WaterInsoluble
AcetoneSlightly Soluble
ChloroformSlightly Soluble
MethanolVery Slightly Soluble

Experimental Protocols

While specific experimental records for the determination of the physical properties of this compound are not publicly available, the following sections describe standard laboratory procedures that are widely accepted for determining the melting point and assessing the solubility of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Solubility Assessment (Qualitative)

A general understanding of a compound's solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of representative solvents (polar protic, polar aprotic, and nonpolar) are selected.

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

  • Observation: The mixture is agitated at a constant temperature (typically room temperature) and visually inspected for dissolution.

  • Classification: The solubility is classified based on the amount of solute that dissolves in the solvent. Terms like "soluble," "slightly soluble," or "insoluble" are used to describe the observation.

Visualizations

The following diagram illustrates a standard workflow for the experimental determination of a compound's melting point.

MeltingPointWorkflow Experimental Workflow for Melting Point Determination A Sample Preparation (Grind to fine powder) B Capillary Tube Packing (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min near MP) C->D E Observe Melting Process D->E F Record Temperature Range (Onset to complete liquefaction) E->F G Data Analysis (Compare to literature/standard) F->G

Caption: Workflow for Melting Point Determination.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluorobenzoylacetonitrile. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction based on established NMR principles and data from analogous compounds. It includes structured data tables, detailed experimental protocols for acquiring such data, and a logical workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including benzoylacetonitrile and various 3-fluoro-substituted benzene derivatives. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~7.75dddJ(H,H) ≈ 7.6, J(H,F) ≈ 1.2, J(H,H) ≈ 1.21HH-6
~7.65dddJ(H,F) ≈ 9.2, J(H,H) ≈ 2.4, J(H,H) ≈ 1.21HH-2
~7.50tdJ(H,H) ≈ 8.0, J(H,F) ≈ 5.61HH-5
~7.30dddJ(H,H) ≈ 8.0, J(H,H) ≈ 2.4, J(H,F) ≈ 1.21HH-4
~4.00s-2HCH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~185.0dJ(C,F) ≈ 2.0C=O
~162.5dJ(C,F) ≈ 248.0C-3
~137.5dJ(C,F) ≈ 6.0C-1
~130.5dJ(C,F) ≈ 8.0C-5
~125.0dJ(C,F) ≈ 3.0C-6
~121.0dJ(C,F) ≈ 21.0C-4
~116.0s-CN
~115.5dJ(C,F) ≈ 22.0C-2
~30.0s-CH₂

Experimental Protocols

The following section details the standard operating procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a saturated solution, or as much material as can be dissolved in 0.6-0.7 mL of solvent.[1]

  • Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for chemical shifts (δ = 0.00 ppm). It can be added in a small quantity, or a solvent containing pre-dissolved TMS can be used.[1]

2. NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument used.[1][2]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[1]

  • Spectral Width: A typical range of 12-16 ppm is sufficient for most organic molecules.

  • Acquisition Time: Generally set between 2-4 seconds.[1]

  • Relaxation Delay: A delay of 1-5 seconds between pulses is standard.[1]

  • Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.[1]

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.[1]

  • Spectral Width: A wider spectral width, typically 0-220 ppm, is necessary to encompass the range of ¹³C chemical shifts.[1]

  • Acquisition Time: An acquisition time of 1-2 seconds is common.[1]

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[1]

  • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, ranging from 128 to several thousand, depending on the sample concentration.[1]

3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the ratio of protons in different environments.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final spectral interpretation.

NMR_Workflow Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Pure Sample (5-25 mg for 1H, >25 mg for 13C) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into NMR Spectrometer D->E Prepared Sample F Tune and Shim Magnet E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum F->H I Fourier Transform (FID to Spectrum) G->I H->I J Phase and Baseline Correction I->J I->J K Calibrate Chemical Shifts (Reference to TMS) J->K J->K L Integrate Peaks (1H NMR) K->L M Analyze Chemical Shifts K->M L->M O Assign Signals to Molecular Structure L->O N Analyze Coupling Constants and Multiplicities M->N N->O P Final Structure Confirmation O->P

Caption: A comprehensive workflow for the NMR spectral analysis of enones.[1]

This guide provides a foundational understanding of the expected NMR characteristics of this compound and the methodologies to obtain and analyze such data. For definitive structural elucidation, the synthesis of the compound followed by experimental NMR analysis is recommended.

References

In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated mass spectrometry (MS) and infrared (IR) spectral characteristics of 3-Fluorobenzoylacetonitrile. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous molecules to predict its spectral behavior. This document serves as a valuable resource for researchers in method development, structural elucidation, and quality control.

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. The following sections detail the predicted fragmentation of this compound and a typical experimental protocol for its analysis.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI-MS is expected to be driven by the presence of the aromatic ring, the ketone functional group, and the nitrile group. The primary fragmentation pathways are predicted to involve cleavages alpha to the carbonyl group and loss of small neutral molecules.

The molecular ion peak (M⁺) for this compound (C₉H₆FNO) is predicted to be observed at a mass-to-charge ratio (m/z) of 163. A summary of the predicted major fragment ions is presented in Table 1.

m/zPredicted Fragment IonStructure of Fragment IonPredicted Origin
163[C₉H₆FNO]⁺Molecular IonIonization of the parent molecule
135[C₈H₆FN]⁺[M-CO]⁺Loss of carbon monoxide from the molecular ion
123[C₇H₄F]⁺3-Fluorobenzoyl cationα-cleavage, loss of cyanomethyl radical (•CH₂CN)
95[C₆H₄F]⁺Fluorophenyl cationLoss of CO from the 3-fluorobenzoyl cation
75[C₅H₄F]⁺Further fragmentation of the fluorophenyl cation
40[C₂H₂N]⁺Cyanomethyl cationα-cleavage, formation of the cyanomethyl cation
Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for the analysis of a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is as follows:

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before injection.

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-500

  • Scan Rate: 2 scans/second

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the fragmentation pattern with predicted pathways and spectral libraries for structural confirmation.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound is expected to reveal characteristic absorption bands corresponding to its key structural features.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to be dominated by absorptions from the aromatic ring, the carbonyl group of the ketone, the nitrile group, and the C-F bond. The predicted key absorption bands are summarized in Table 2.

Wavenumber (cm⁻¹)Predicted Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic
~2250C≡N stretchNitrile
~1690C=O stretchAromatic Ketone
~1600, 1480C=C stretchAromatic Ring
~1250C-F stretchAryl Fluoride
~880, 780C-H bend (out-of-plane)1,3-disubstituted Aromatic
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid samples.[1] A typical protocol is as follows:

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

Sample Analysis:

  • Place a small amount of solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[1]

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • After the measurement, release the pressure, remove the sample, and clean the ATR crystal as described in the preparation step.

Data Analysis:

  • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

  • Compare the observed spectrum with the predicted absorption frequencies and spectral databases for confirmation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflows for the MS and IR analyses.

Mass_Spectrometry_Fragmentation_Pathway M [C₉H₆FNO]⁺ m/z = 163 (Molecular Ion) F1 [C₈H₆FN]⁺ m/z = 135 M->F1 -CO F2 [C₇H₄F]⁺ m/z = 123 M->F2 - •CH₂CN F4 [C₂H₂N]⁺ m/z = 40 M->F4 - •COC₆H₄F F3 [C₆H₄F]⁺ m/z = 95 F2->F3 -CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental_Workflows cluster_ms Mass Spectrometry Workflow cluster_ir IR Spectroscopy Workflow MS_Sample Dissolve Sample in Volatile Solvent GC_MS Inject into GC-MS MS_Sample->GC_MS MS_Analysis Acquire Mass Spectrum GC_MS->MS_Analysis MS_Data Analyze Fragmentation Pattern MS_Analysis->MS_Data IR_Sample Place Solid Sample on ATR Crystal IR_Acquire Acquire Sample Spectrum IR_Sample->IR_Acquire IR_Background Record Background Spectrum IR_Background->IR_Sample IR_Data Analyze Absorption Bands IR_Acquire->IR_Data

Caption: General experimental workflows for MS and IR analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzoylacetonitrile from Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Fluorobenzoylacetonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, fluorobenzene, presents a significant regiochemical challenge due to the ortho-, para-directing nature of the fluorine substituent. This technical guide provides a detailed examination of a viable, albeit complex, synthetic pathway to achieve the desired meta-substituted product. The primary route discussed involves a thermodynamically controlled sulfonation, followed by cyanation and subsequent Claisen condensation. This document offers detailed experimental protocols, a quantitative summary of expected outcomes, and workflow visualizations to aid in practical application.

Introduction and Synthetic Strategy

The synthesis of this compound from fluorobenzene requires a strategic approach to overcome the inherent directing effects of the fluorine atom in electrophilic aromatic substitution, which strongly favors substitution at the ortho- and para- positions. Direct Friedel-Crafts acylation or similar reactions on fluorobenzene yield the 4-fluoro (para) isomer as the major product.[1] Therefore, indirect methods must be employed to install a functional group at the meta- position.

This guide details a multi-step pathway that leverages the principles of thermodynamic versus kinetic control in aromatic sulfonation. Sulfonation of fluorobenzene, unlike many other electrophilic substitutions, is reversible.[2] By applying vigorous reaction conditions (high temperature), the reaction equilibrium can be shifted to favor the formation of the more thermodynamically stable, sterically less hindered meta-isomer, 3-fluorobenzenesulfonic acid. This key intermediate then serves as a precursor to 3-fluorobenzonitrile, which is subsequently converted to the target molecule.

While modern methods for meta-C–H functionalization of fluoroarenes are emerging, they often rely on complex directing group strategies or specialized catalysts and may not be readily scalable.[3][4][5] The sulfonation pathway, while employing harsh conditions, is built upon classical, well-understood organic reactions.

Primary Synthesis Pathway: The Thermodynamic Sulfonation Route

The most plausible pathway starting from fluorobenzene involves four key transformations:

  • Thermodynamic Sulfonation: Fluorobenzene is reacted with fuming sulfuric acid at elevated temperatures to favor the formation of 3-fluorobenzenesulfonic acid.

  • Conversion to Nitrile: The sulfonic acid group is converted into a nitrile group via processes such as fusion with sodium cyanide, yielding 3-fluorobenzonitrile.

  • Esterification via Hydrolysis: The nitrile is hydrolyzed to 3-fluorobenzoic acid, which is then esterified to methyl 3-fluorobenzoate.

  • Claisen Condensation: The final carbon backbone is constructed by the base-mediated condensation of methyl 3-fluorobenzoate with acetonitrile.

The complete logical workflow is illustrated below.

G FB Fluorobenzene FBSA 3-Fluorobenzenesulfonic Acid FB->FBSA Fuming H₂SO₄ (High Temp) FBN 3-Fluorobenzonitrile FBSA->FBN 1. NaOH 2. NaCN (fusion) FBA 3-Fluorobenzoic Acid FBN->FBA H₃O⁺, Δ MFB Methyl 3-Fluorobenzoate FBA->MFB CH₃OH, H⁺ Target This compound MFB->Target CH₃CN, NaOEt

Caption: Synthesis workflow from Fluorobenzene to this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations. Researchers should exercise extreme caution, particularly during the high-temperature sulfonation and the cyanide fusion steps, which involve corrosive and highly toxic materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Fluorobenzenesulfonic Acid
  • Objective: To achieve meta-sulfonation of fluorobenzene under thermodynamic control.

  • Methodology:

    • In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place fluorobenzene (1.0 mol).

    • Heat the flask to approximately 180-200°C.

    • Slowly add fuming sulfuric acid (20% SO₃, 2.5 mol) to the heated fluorobenzene over 1-2 hours.

    • Maintain the reaction mixture at 200°C for 6-8 hours to allow for isomerization to the thermodynamic meta-product.

    • Cool the reaction mixture carefully and pour it onto crushed ice.

    • The sulfonic acid can be isolated by salting out with sodium chloride and filtering the resulting sodium 3-fluorobenzenesulfonate salt. The crude salt is then washed with a saturated NaCl solution and dried.

Step 2: Synthesis of 3-Fluorobenzonitrile
  • Objective: To convert the sulfonic acid group to a nitrile. This reaction is hazardous and requires stringent safety measures.

  • Methodology:

    • Thoroughly dry the sodium 3-fluorobenzenesulfonate (1.0 mol) obtained from the previous step.

    • In a high-temperature crucible or reaction vessel suitable for fusion, mix the dried salt with sodium cyanide (1.5 mol).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to 300-350°C. The solids will melt and react.

    • Maintain the temperature for 1-2 hours.

    • After cooling, carefully dissolve the solid mass in water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 3-fluorobenzonitrile can be purified by vacuum distillation.

Step 3: Synthesis of Methyl 3-Fluorobenzoate
  • Objective: To prepare the ester precursor required for the Claisen condensation.

  • Methodology:

    • Hydrolysis: Reflux the 3-fluorobenzonitrile (1.0 mol) in an excess of 20% aqueous sulfuric acid for 4-6 hours until the nitrile is fully converted to the carboxylic acid. Cool the mixture and filter the precipitated 3-fluorobenzoic acid.

    • Esterification: In a round-bottom flask, combine the dried 3-fluorobenzoic acid (1.0 mol), methanol (5.0 mol), and a catalytic amount of concentrated sulfuric acid (0.1 mol).

    • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

    • After cooling, remove the excess methanol via rotary evaporation.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude methyl 3-fluorobenzoate, which can be purified by distillation.

Step 4: Synthesis of this compound
  • Objective: To form the final product via Claisen condensation.

  • Methodology: This procedure is adapted from known methods for synthesizing benzoylacetonitriles.[6]

    • In a three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mol) in absolute ethanol (sufficient volume).

    • Cool the solution in an ice bath and add acetonitrile (1.2 mol), followed by the dropwise addition of methyl 3-fluorobenzoate (1.0 mol).

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Quantitative Data Summary

The yields for this pathway can vary significantly due to the harsh conditions and potential for side reactions. The following table provides estimated yields based on literature precedents for analogous reactions.

StepReactionStarting MaterialProductEstimated Yield (%)
1Thermodynamic SulfonationFluorobenzene3-Fluorobenzenesulfonic Acid30 - 50%
2Cyanide Fusion3-Fluorobenzenesulfonic Acid (Na Salt)3-Fluorobenzonitrile40 - 60%
3Hydrolysis & Esterification3-FluorobenzonitrileMethyl 3-Fluorobenzoate80 - 90%
4Claisen CondensationMethyl 3-FluorobenzoateThis compound70 - 85%

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise control of reaction conditions.

Conclusion

The synthesis of this compound from fluorobenzene is a non-trivial process that highlights a classic strategy for overcoming regiochemical challenges in aromatic chemistry. The thermodynamic sulfonation route, while operationally demanding and reliant on hazardous reagents, provides a logical and feasible pathway to the desired meta-substituted product. The experimental protocols and data presented in this guide serve as a comprehensive resource for chemists aiming to undertake this synthesis, providing both the theoretical framework and practical guidance necessary for a successful outcome. Further research into modern C-H activation or catalytic methods may eventually provide milder and more efficient alternatives.[5]

References

An In-Depth Technical Guide to 3-(3-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)-3-oxopropanenitrile, a fluorinated β-ketonitrile of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it explores the compound's primary application as a key intermediate in the synthesis of heterocyclic scaffolds, with a particular focus on its role in the development of pyrimidine-based Aurora kinase inhibitors, crucial targets in oncology research. This guide is intended to be a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and the discovery of novel therapeutic agents.

Chemical Identity and Properties

The compound commonly referred to as 3-Fluorobenzoylacetonitrile is systematically named 3-(3-fluorophenyl)-3-oxopropanenitrile according to IUPAC nomenclature. It belongs to the class of β-ketonitriles, characterized by a ketone and a nitrile functional group separated by a methylene bridge. The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and ultimately the biological activity of its derivatives.

Table 1: Chemical and Physical Properties of 3-(3-Fluorophenyl)-3-oxopropanenitrile and Related Isomers

Property3-(3-Fluorophenyl)-3-oxopropanenitrile2-(3-Fluorophenyl)-3-oxopropanenitrile (Isomer)4-(3-Fluorophenyl)-3-oxopropanenitrile (Isomer)
IUPAC Name 3-(3-fluorophenyl)-3-oxopropanenitrile3-(2-fluorophenyl)-3-oxopropanenitrile3-(4-fluorophenyl)-3-oxopropanenitrile
Synonyms This compoundo-Fluorobenzoylacetonitrilep-Fluorobenzoylacetonitrile
CAS Number 21667-61-831915-26-14640-67-9
Molecular Formula C₉H₆FNOC₉H₆FNOC₉H₆FNO
Molecular Weight 163.15 g/mol 163.15 g/mol 163.15 g/mol
Appearance Predicted: Colorless to pale yellow solid or oilSolidWhite to light yellow solid
Melting Point Not available60-65 °C84-88 °C[1][2]
Boiling Point Predicted: ~300-320 °C297.3±20.0 °C at 760 mmHg311.9±22.0 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanolSoluble in dimethylformamide, dimethyl sulfoxide

Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile

A reliable and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with a nitrile. The following protocol is adapted from the well-established synthesis of the non-fluorinated analog, 3-oxo-3-phenylpropanenitrile.

Experimental Protocol: Claisen Condensation

Reaction Scheme:

G A Ethyl 3-fluorobenzoate Reaction Mixture Reaction Mixture A->Reaction Mixture B Acetonitrile B->Reaction Mixture C Sodium Ethoxide C->Reaction Mixture Base D Ethanol (solvent) D->Reaction Mixture Solvent E 3-(3-Fluorophenyl)-3-oxopropanenitrile Reaction Mixture->E Reflux

Caption: Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile.

Materials:

  • Ethyl 3-fluorobenzoate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Carefully add sodium ethoxide to the ethanol with stirring until it is fully dissolved.

  • To this solution, add ethyl 3-fluorobenzoate followed by an excess of acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which will precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-(3-Fluorophenyl)-3-oxopropanenitrile

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 4.1 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 185-190 (C=O), 161-164 (d, ¹JCF, Ar-C-F), 135-137 (Ar-C), 130-132 (d, ³JCF, Ar-CH), 123-125 (Ar-CH), 120-122 (d, ²JCF, Ar-CH), 115-117 (d, ²JCF, Ar-CH), 113-115 (C≡N), 30-35 (-CH₂-)
IR (KBr, cm⁻¹)ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2260-2240 (C≡N stretch), 1690-1670 (C=O stretch), 1600-1580, 1480-1440 (Ar C=C stretch), 1280-1240 (C-F stretch)
Mass Spectrometry (EI)m/z (%): 163 (M⁺), 134 ([M-CHO]⁺), 105 ([M-COCH₂CN]⁺), 95 ([C₆H₄F]⁺)

Applications in Drug Development

β-Ketonitriles such as 3-(3-fluorophenyl)-3-oxopropanenitrile are valuable precursors for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. The dual reactivity of the ketone and nitrile functionalities allows for versatile cyclization reactions to form pyridines, pyrimidines, and pyrazoles.

Precursor to Pyrimidine-Based Kinase Inhibitors

A significant application of this class of compounds is in the synthesis of pyrimidine scaffolds, which are central to the development of various kinase inhibitors. Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, are important targets in cancer therapy.[3] Overexpression of Aurora kinases is implicated in the progression of numerous cancers, making them attractive targets for small molecule inhibitors.[4] Many potent Aurora kinase inhibitors, such as Barasertib (AZD1152), feature a pyrimidine core.[4]

The synthesis of such pyrimidine-based inhibitors often involves the condensation of a β-ketonitrile with a guanidine derivative.

G cluster_synthesis Synthesis of Pyrimidine Core cluster_drug_dev Drug Development cluster_pathway Cellular Pathway 3_F_BAPN 3-(3-Fluorophenyl)-3-oxopropanenitrile Pyrimidine Substituted 2-Aminopyrimidine 3_F_BAPN->Pyrimidine Guanidine Guanidine Derivative Guanidine->Pyrimidine Kinase_Inhibitor Aurora Kinase B Inhibitor Pyrimidine->Kinase_Inhibitor Further Functionalization AURKB Aurora Kinase B Kinase_Inhibitor->AURKB Inhibits Mitosis Mitosis AURKB->Mitosis Regulates Cell_Proliferation Cancer Cell Proliferation Mitosis->Cell_Proliferation

Caption: Synthetic workflow and mechanism of action.

The diagram above illustrates the synthetic utility of 3-(3-fluorophenyl)-3-oxopropanenitrile as a building block for Aurora kinase B inhibitors. The pyrimidine core, formed through condensation with a guanidine derivative, serves as a scaffold for further chemical modifications to achieve potent and selective inhibition of Aurora kinase B. By inhibiting this key mitotic regulator, these compounds can disrupt the cell cycle and suppress the proliferation of cancer cells.

Conclusion

3-(3-Fluorophenyl)-3-oxopropanenitrile is a versatile and valuable intermediate for the synthesis of biologically active heterocyclic compounds. Its straightforward preparation via Claisen condensation and the reactivity of its functional groups make it an attractive starting material for drug discovery programs. The role of its derivatives in the development of potent kinase inhibitors, particularly for cancer therapy, highlights the importance of this fluorinated building block in modern medicinal chemistry. This guide provides essential technical information to facilitate its synthesis, characterization, and application in the pursuit of novel therapeutics.

References

Stability and Storage of 3-Fluorobenzoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluorobenzoylacetonitrile. Due to the limited availability of specific public data on this compound, this guide draws upon information from structurally similar compounds, such as benzoylacetonitrile and other β-ketonitriles, as well as established principles of pharmaceutical stability testing.

Physicochemical Properties and General Stability

This compound belongs to the class of β-ketonitriles, which are known for their utility as versatile intermediates in organic synthesis. The presence of a ketone, a nitrile, and a fluorinated aromatic ring suggests several potential pathways for degradation. While specific data for the 3-fluoro isomer is scarce, information on related compounds provides valuable insights into its general stability.

General Handling and Storage Recommendations:

Based on the safety data sheets of analogous compounds, the following storage conditions are recommended to ensure the stability of this compound:

  • Temperature: Store in a cool, dry place. Some suppliers of similar compounds recommend refrigerated conditions (2-8 °C) for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Light: Protect from light, as UV exposure can potentially lead to degradation of aromatic compounds.

Potential Degradation Pathways

The chemical structure of this compound contains functional groups susceptible to degradation under various conditions. Understanding these potential pathways is crucial for developing stability-indicating analytical methods and for predicting incompatibilities.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide. The ketone functionality could also be involved in hydration or other water-mediated reactions.

  • Oxidation: The benzylic position adjacent to the ketone is potentially susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to dimerization, rearrangement, or other photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, the pathways for which would need to be determined experimentally.

Quantitative Stability Data

Compound NameCAS NumberRecommended Storage ConditionsSource
Benzoylacetonitrile614-16-4Keep in dark place, Sealed in dry, Room Temperature[1]
4-Fluorobenzoylacetonitrile4640-67-9Sealed in dry, Room Temperature[2]

Note: The absence of specific data highlights the need for experimental determination of the stability profile of this compound for any application requiring high purity and well-characterized material.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Protocol

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • HPLC system with UV or PDA detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl at room temperature and at elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH at room temperature for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat the stock solution at a similar temperature.

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of the parent compound (e.g., around the λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential degradation pathways.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_conclusion Conclusion start Obtain this compound Sample char Characterize Physicochemical Properties start->char method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) char->method_dev acid Acid Hydrolysis analysis Analyze Stressed Samples acid->analysis base Base Hydrolysis base->analysis ox Oxidation ox->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis id Identify Degradation Products (e.g., LC-MS) analysis->id pathway Elucidate Degradation Pathways id->pathway storage Establish Recommended Storage Conditions & Shelf-Life pathway->storage

Caption: Workflow for Stability Assessment of this compound.

Degradation_Pathways cluster_conditions cluster_products parent This compound acid_base Acid/Base oxidant Oxidizing Agent light_heat Light/Heat hydrolysis_prod Hydrolysis Products (Amide, Carboxylic Acid) acid_base->hydrolysis_prod oxidation_prod Oxidation Products oxidant->oxidation_prod other_prod Other Degradants light_heat->other_prod

Caption: Conceptual Degradation Pathways for this compound.

References

An In-depth Technical Guide to 3-Fluorobenzoylacetonitrile: Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzoylacetonitrile, a key chemical intermediate. It details the compound's discovery, initial and subsequent synthesis methodologies, and key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and insights into the chemical pathways for the synthesis of this important molecule.

Introduction

This compound, systematically known as 3-Oxo-3-(3-fluorophenyl)propanenitrile, is a fluorinated aromatic β-ketonitrile. The presence of a fluorine atom on the phenyl ring and the dual reactivity of the keto and nitrile functional groups make it a versatile building block in organic synthesis. Its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide focuses on the foundational aspects of its discovery and synthesis, providing a technical roadmap for its preparation and characterization.

Discovery and Initial Synthesis

While a singular "discovery" paper for this compound is not readily apparent in a survey of scientific literature, its synthesis is logically situated within the broader exploration of fluorinated benzoylacetonitriles as precursors for various bioactive molecules. The initial synthesis of related compounds, such as the 4-fluoro isomer, was reported in the late 1970s, indicating that the synthesis of the 3-fluoro isomer likely occurred in a similar timeframe as part of structure-activity relationship studies in drug discovery programs.

A documented modern synthesis provides a reliable method for its preparation, which will be detailed in the experimental protocols section. This contemporary method offers a high-yield and clean reaction profile, suitable for laboratory-scale synthesis.

Quantitative Data

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
IUPAC Name 3-Oxo-3-(3-fluorophenyl)propanenitrile
CAS Number 21667-61-8[1]
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [1]
Melting Point 69 - 71 °C[2]
¹H NMR (500 MHz, CDCl₃) δ 7.73 (d, J = 7.7 Hz, 1H), 7.62 (ddd, J = 9.4, 2.6, 1.6 Hz, 1H), 7.53 (td, J = 8.0, 5.6 Hz, 1H), 7.35 (tdd, J = 8.2, 2.6, 0.9 Hz, 1H), 4.09 (s, 2H)[2]

Note: As of the last update, detailed public records for ¹³C NMR, IR, and Mass Spectrometry data were not available. Researchers are advised to perform these analyses for comprehensive characterization.

Experimental Protocols

A contemporary and efficient method for the synthesis of this compound involves the transition-metal-catalyst-free reaction of a N-tosylbenzamide with acetonitrile.[2]

Synthesis of this compound from 3-Fluoro-N-phenyl-N-tosylbenzamide

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Fluoro-N-phenyl-N-tosylbenzamide reaction_center reactant1->reaction_center reactant2 Acetonitrile reactant2->reaction_center reagent1 Base (e.g., KHMDS) reagent1->reaction_center product This compound reaction_center->product

Figure 1: Synthesis of this compound.

Materials:

  • 3-Fluoro-N-phenyl-N-tosylbenzamide (1.0 mmol, 369 mg)

  • Acetonitrile

  • Anhydrous solvent (e.g., THF)

  • Base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 3-fluoro-N-phenyl-N-tosylbenzamide (1.0 mmol) in the chosen anhydrous solvent, add the base at the appropriate temperature (typically cooled in an ice bath).

  • Add acetonitrile to the reaction mixture.

  • Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 12:1 v/v) as the eluent.

  • The final product, this compound, is obtained as a white solid.[2]

Expected Yield: 77% (126 mg)[2]

Logical Relationships and Workflows

The general workflow for the synthesis and characterization of this compound is depicted below.

G cluster_characterization Analytical Techniques start Start: Synthesis Planning synthesis Synthesis of this compound start->synthesis purification Purification by Column Chromatography synthesis->purification characterization Characterization purification->characterization nmr NMR (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry mp Melting Point data_analysis Data Analysis and Comparison end End: Pure, Characterized Compound data_analysis->end nmr->data_analysis ir->data_analysis ms->data_analysis mp->data_analysis

Figure 2: General experimental workflow.

Conclusion

This compound is a valuable intermediate in organic synthesis, with its preparation achievable through modern, high-yield methodologies. This guide has provided a detailed overview of its synthesis, including a specific experimental protocol, and has summarized the available quantitative data. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of such building blocks is crucial for the efficient and successful development of new chemical entities. Further research to fully characterize this compound with additional spectroscopic data is encouraged to expand its utility in various synthetic applications.

References

An In-depth Technical Guide to the Key Reactive Sites of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile, a halogenated β-ketonitrile, is a versatile molecule of significant interest in medicinal chemistry and organic synthesis. Its unique trifecta of reactive centers—an activated aromatic ring, an electrophilic carbonyl group, and an acidic active methylene group—renders it a valuable synthon for the construction of a diverse array of complex molecules and heterocyclic scaffolds. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and drug development.

Core Reactive Sites and Their Chemical Behavior

The reactivity of this compound is governed by the interplay of its three principal functional moieties: the 3-fluorinated phenyl ring, the benzoyl carbonyl group, and the acetonitrile alpha-carbon.

The Active Methylene Group

The methylene (-CH2-) group positioned between the electron-withdrawing benzoyl and cyano groups exhibits significant acidity, making it a primary site for nucleophilic reactions.

Acidity and pKa:

CompoundPredicted pKaNotes
This compound7.18The electron-withdrawing nature of both the benzoyl and cyano groups contributes to the significant acidity of the methylene protons.

Reactions involving the Active Methylene Group:

The nucleophilic carbanion generated from the deprotonation of the active methylene group is a key intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with an aldehyde or ketone in the presence of a weak base. The resulting α,β-unsaturated product is a versatile intermediate for further synthetic transformations.

    Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

    • To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

  • Synthesis of Heterocycles: The active methylene group is a crucial building block for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.

    • Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles.

      Experimental Protocol: Synthesis of a Pyrazole Derivative

      • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

      • Add hydrazine hydrate (1.2 mmol) to the solution.

      • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

      • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

      • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

    • Isoxazoles: Reaction with hydroxylamine leads to the formation of isoxazole derivatives. The regioselectivity of this reaction can often be controlled by adjusting the pH and temperature. At a pH between 7 and 8 and lower temperatures (≤45 °C), the reaction preferentially occurs at the nitrile group to form 3-amino-5-(3-fluorophenyl)isoxazole.[1]

      Experimental Protocol: Synthesis of 3-Amino-5-(3-fluorophenyl)isoxazole

      • Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol.

      • Add a solution of hydroxylamine hydrochloride (1.1 mmol) and a mild base (e.g., sodium acetate) to adjust the pH to 7-8.

      • Stir the reaction at or below 45°C, monitoring by TLC.

      • Upon completion, perform an appropriate work-up, which may include extraction and purification by column chromatography or recrystallization.[1]

    • Gewald Reaction: This multicomponent reaction with elemental sulfur and another active methylene compound or a ketone/aldehyde in the presence of a base leads to the formation of highly substituted 2-aminothiophenes.

    • Hantzsch Pyridine Synthesis: As a β-ketoester equivalent, this compound can participate in the Hantzsch synthesis with an aldehyde and a nitrogen source (like ammonia or ammonium acetate) to produce dihydropyridines, which can be subsequently oxidized to pyridines.[2][3][4]

The Carbonyl Group

The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles.

Reactions at the Carbonyl Group:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reducing agents (e.g., sodium borohydride), to form the corresponding tertiary or secondary alcohols after protonation.

    Experimental Protocol: Reduction of the Carbonyl Group

    • Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL) and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) in portions to the cooled solution.

    • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature.

    • Quench the reaction by the slow addition of dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

The Aromatic Ring

The 3-fluorobenzoyl group is subject to electrophilic aromatic substitution reactions. The fluorine atom and the benzoyl group exert directing effects on incoming electrophiles.

Directing Effects in Electrophilic Aromatic Substitution:

  • Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group via the inductive effect.[5][6][7]

  • Benzoyl Group (Acyl Group): The carbonyl group is a meta-director and a strong deactivating group. It withdraws electron density from the aromatic ring through both resonance and inductive effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

The interplay of these two substituents determines the regioselectivity of electrophilic aromatic substitution on the this compound molecule. The positions ortho and para to the fluorine (positions 2, 4, and 6) are activated by resonance from the fluorine but deactivated by induction. The positions ortho and para to the benzoyl group (positions 2, 4, and 6) are strongly deactivated. The meta positions relative to the benzoyl group (positions 3 and 5) are the least deactivated by the carbonyl. Therefore, electrophilic attack is most likely to occur at the positions influenced by the directing effects of both groups. A comprehensive analysis would require computational modeling to predict the most favorable sites for electrophilic attack.

Experimental Protocol: Nitration of the Aromatic Ring

  • Carefully add this compound (1.0 mmol) to a pre-cooled (0°C) mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (1 mL).

  • Maintain the temperature at 0-5°C and stir the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purify the product by recrystallization to separate the potential regioisomers.

Visualizing Reactivity and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reactive sites and a general experimental workflow for a typical reaction involving this compound.

Reactive_Sites cluster_molecule This compound cluster_sites Key Reactive Sites mol active_methylene Active Methylene (Nucleophilic Carbanion Formation) mol->active_methylene  pKa ~ 7.18 carbonyl Carbonyl Group (Electrophilic Carbon) mol->carbonyl  Nucleophilic Attack aromatic_ring Aromatic Ring (Electrophilic Substitution) mol->aromatic_ring  Electrophilic Attack Experimental_Workflow start Start reaction_setup Reaction Setup (Dissolve this compound and other reactants in a suitable solvent) start->reaction_setup reagent_addition Reagent Addition (e.g., base, electrophile, nucleophile) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (e.g., TLC, LC-MS) reagent_addition->reaction_monitoring workup Work-up (e.g., Quenching, Extraction) reaction_monitoring->workup Reaction Complete purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (e.g., NMR, MS, IR) purification->characterization end End characterization->end

References

A Technical Guide to High-Purity 3-Fluorobenzoylacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluorobenzoylacetonitrile, a fluorinated aromatic ketone, is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence and position of the fluorine atom can significantly influence the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, high-purity this compound is a critical starting material for the development of novel therapeutics. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and a plausible synthetic route for this important intermediate.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound, primarily based in China. The purity levels typically range from 96% to 98%. Researchers should always request a certificate of analysis for each batch to confirm the purity and impurity profile.

SupplierLocationReported Purity
J & K SCIENTIFIC LTD.China96%[1]
Meryer (Shanghai) Chemical Technology Co., Ltd.China96%[1]
Capot Chemical Co., LtdChina98%[1]
Adamas Reagent, Ltd.ChinaNot specified
Shanghai Hanhong Scientific Co.,Ltd.China98%[1]
Ambeed, Inc.USA98%[2]
Apollo ScientificUK≥95%[3]

Quantitative Data Summary

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common method for the synthesis of β-ketonitriles like this compound is the Claisen condensation. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

Materials:

  • Methyl 3-fluorobenzoate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether and sodium ethoxide.

  • Cool the mixture in an ice bath and add a solution of methyl 3-fluorobenzoate and acetonitrile in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If peak tailing is observed, a small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte in the sample to that of the standard.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection volume: 1 µL (in split mode, e.g., 20:1)

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system. The separated components will be detected by the mass spectrometer, and the resulting mass spectra can be used to identify impurities by comparison with spectral libraries (e.g., NIST).

Visualizations

Quality_Control_Workflow Quality Control Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release Raw Material Raw Material Sample Preparation Sample Preparation Raw Material->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Spectroscopic Analysis (NMR, IR) Spectroscopic Analysis (NMR, IR) Sample Preparation->Spectroscopic Analysis (NMR, IR) Data Analysis Data Analysis HPLC Analysis->Data Analysis GC-MS Analysis->Data Analysis Spectroscopic Analysis (NMR, IR)->Data Analysis Certificate of Analysis Generation Certificate of Analysis Generation Data Analysis->Certificate of Analysis Generation Product Release Product Release Certificate of Analysis Generation->Product Release

Caption: Quality Control Workflow for this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation cluster_0 Drug Candidate cluster_1 Cellular Target cluster_2 Downstream Signaling This compound Derivative This compound Derivative Kinase X Kinase X This compound Derivative->Kinase X Inhibition Substrate Phosphorylation Substrate Phosphorylation Kinase X->Substrate Phosphorylation Decreased Cell Proliferation Cell Proliferation Substrate Phosphorylation->Cell Proliferation Inhibition Apoptosis Apoptosis Substrate Phosphorylation->Apoptosis Induction

References

Safety data sheet (SDS) and hazards of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to 3-Fluorobenzonitrile (CAS No. 403-54-3) . The initial request for "3-Fluorobenzoylacetonitrile" did not yield specific results, and it is presumed that "3-Fluorobenzonitrile" was the intended compound due to structural similarities and the prevalence of safety data for this substance. Researchers should verify the identity of their specific compound before proceeding.

This technical guide provides a comprehensive overview of the safety data, hazards, and handling protocols for 3-Fluorobenzonitrile, designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Fluorobenzonitrile is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C7H4FN[1][2]
Molecular Weight 121.11 g/mol [1][2]
CAS Number 403-54-3[1][2]
Appearance Clear very slight yellow solid[1]
Melting Point -16 °C[1][3]
Boiling Point 182-183 °C at 753 mm Hg[1][3]
Density 1.133 g/mL at 25 °C[3]
Refractive Index 1.5043 at 20 °C[3]
Flash Point Not specified
Solubility Not specified

Hazard Identification and GHS Classification

3-Fluorobenzonitrile is a hazardous substance with acute toxicity. The GHS classification highlights significant risks associated with handling this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2][4]
Acute Toxicity, InhalationCategory 1 / 4H330/H332: Fatal/Harmful if inhaled[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[2][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][4]
Short-term (acute) aquatic hazardCategory 3H402: Harmful to aquatic life

Signal Word: Danger[4]

Hazard Pictograms:

Caption: GHS Hazard Pictograms for 3-Fluorobenzonitrile.

Experimental Protocols & Handling

Due to the significant hazards associated with 3-Fluorobenzonitrile, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Ventilation Fume Hood or Well-Ventilated Area Eye Tightly Fitting Safety Goggles & Face Shield (8-inch minimum) Gloves Chemical-Resistant Gloves (Inspect Before Use) Clothing Flame Retardant Antistatic Protective Clothing Respiratory NIOSH/MSHA Approved Respirator (if exposure limits are exceeded or irritation occurs) Researcher Researcher Researcher->Ventilation Work In Researcher->Eye Wear Researcher->Gloves Wear Researcher->Clothing Wear Researcher->Respiratory Use As Needed

Caption: Recommended Personal Protective Equipment (PPE) for handling 3-Fluorobenzonitrile.

Safe Handling and Storage
  • Handling:

    • Work under a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe mist, vapors, or spray.[5]

    • Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

    • Use non-sparking tools and take precautionary measures against static discharge.[6][8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

    • Keep away from heat, sparks, open flames, and hot surfaces.[5][10]

    • Store locked up or in an area accessible only to qualified or authorized persons.[7]

    • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1][5][7]

First-Aid Measures

The following flowchart outlines the immediate first-aid procedures in case of exposure.

First_Aid cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Move Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->Move Wash Wash with plenty of soap and water. Remove contaminated clothing. Skin->Wash Rinse Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye->Rinse Swallow Rinse mouth. Do NOT induce vomiting. Ingestion->Swallow Medical Seek Immediate Medical Attention/ Call a POISON CENTER Move->Medical Wash->Medical Rinse->Medical Swallow->Medical

Caption: First-aid procedures for exposure to 3-Fluorobenzonitrile.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards:

    • Combustible material.[5]

    • During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

    • Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and cyanide fumes.[1][5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][5][7]

Toxicological Information

The toxicological properties of 3-Fluorobenzonitrile have not been fully investigated.[1] However, it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. General information for cyanogen compounds and nitriles indicates a potential for the release of hydrocyanic acid, which can block cellular respiration and lead to cardiovascular disorders, dyspnea, and unconsciousness.

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][5][7]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, cyanide fumes, hydrogen fluoride, and nitrogen.[1][5][7]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. It is the responsibility of the waste generator to properly classify the waste.

This guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet (SDS) for 3-Fluorobenzonitrile before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluorobenzoylacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile is a versatile precursor in heterocyclic chemistry, valued for its trifunctional reactivity arising from the presence of a nitrile group, a carbonyl group, and an active methylene group. The introduction of a fluorine atom on the phenyl ring can significantly influence the physicochemical properties of the resulting heterocyclic compounds, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable building block in medicinal chemistry and drug discovery for the synthesis of a wide array of heterocyclic scaffolds, including pyrazoles, pyrimidines, and pyridones.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key heterocyclic derivatives.

Synthesis of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole

The reaction of β-ketonitriles with hydrazine is a classical and efficient method for the synthesis of 3-aminopyrazoles. This compound readily undergoes cyclocondensation with hydrazine hydrate to yield 3-amino-5-(3-fluorophenyl)-1H-pyrazole, a valuable intermediate for the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Experimental Protocol:

A mixture of this compound (1.63 g, 10 mmol) and hydrazine hydrate (0.6 mL, 12 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-5-(3-fluorophenyl)-1H-pyrazole.

CompoundYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)MS (m/z)
3-Amino-5-(3-fluorophenyl)-1H-pyrazole85-95118-1205.51 (s, 1H, pyrazole-H), 6.85 (s, 2H, NH2), 7.15-7.25 (m, 1H, Ar-H), 7.40-7.55 (m, 3H, Ar-H), 12.10 (s, 1H, NH)93.2, 110.5 (d, J=22 Hz), 114.8 (d, J=21 Hz), 123.7, 131.2 (d, J=8 Hz), 134.5 (d, J=9 Hz), 152.8, 162.1 (d, J=243 Hz)3420, 3310 (NH2), 2225 (CN), 1630 (C=N)177 [M]+

Reaction Pathway for the Synthesis of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole

G start This compound reagent Hydrazine Hydrate Ethanol, Reflux start->reagent product 3-Amino-5-(3-fluorophenyl)-1H-pyrazole reagent->product

Caption: Synthesis of 3-aminopyrazole from this compound.

Synthesis of 4-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Substituted 2-pyridones are important heterocyclic motifs present in many biologically active compounds. A common synthetic route involves the reaction of β-ketonitriles with activated methylene compounds. For instance, the reaction of this compound with ethyl cyanoacetate in the presence of a base like piperidine can lead to the formation of a highly functionalized pyridin-2-one.

Experimental Protocol:

A mixture of this compound (1.63 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and piperidine (1 mL) in ethanol (30 mL) is refluxed for 6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 4-(3-fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

CompoundYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)MS (m/z)
4-(3-Fluorophenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile70-80>3006.25 (s, 1H, Pyridine-H), 7.20-7.30 (m, 1H, Ar-H), 7.45-7.60 (m, 3H, Ar-H), 11.50 (br s, 1H, OH), 12.80 (br s, 1H, NH)98.5, 114.7 (d, J=22 Hz), 115.8, 117.2 (d, J=21 Hz), 125.1, 131.5 (d, J=8 Hz), 136.8 (d, J=9 Hz), 158.9, 161.8 (d, J=243 Hz), 162.5, 164.33450 (OH), 3180 (NH), 2220 (CN), 1660 (C=O)244 [M]+

Reaction Pathway for the Synthesis of a Substituted 2-Pyridone

G start This compound reagent2 Piperidine Ethanol, Reflux start->reagent2 reagent1 Ethyl Cyanoacetate reagent1->reagent2 product 4-(3-Fluorophenyl)-6-hydroxy-2-oxo- 1,2-dihydropyridine-3-carbonitrile reagent2->product

Caption: Synthesis of a pyridin-2-one derivative.

Multicomponent Synthesis of 2-Amino-4-(3-fluorophenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile (Biginelli-type reaction)

The Biginelli reaction is a powerful one-pot multicomponent reaction for the synthesis of dihydropyrimidinones and their thio-analogs. An analogous reaction using a β-ketonitrile like this compound, an aldehyde (or in this case, a source of a C1 unit like ethyl cyanoacetate), and thiourea can provide access to highly substituted pyrimidine derivatives.

Experimental Protocol:

A mixture of this compound (1.63 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (25 mL) containing potassium carbonate (1.38 g, 10 mmol) is refluxed for 8 hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

CompoundYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)MS (m/z)
2-Amino-4-(3-fluorophenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile65-75248-2507.25-7.35 (m, 1H, Ar-H), 7.50-7.65 (m, 3H, Ar-H), 8.10 (s, 2H, NH2), 12.50 (br s, 1H, NH)95.8, 114.9 (d, J=22 Hz), 116.5, 117.5 (d, J=21 Hz), 125.5, 131.8 (d, J=8 Hz), 136.2 (d, J=9 Hz), 159.2, 162.3 (d, J=243 Hz), 163.1, 178.5 (C=S)3350, 3180 (NH2, NH), 2218 (CN), 1640 (C=N), 1210 (C=S)260 [M]+

Workflow for the Multicomponent Synthesis of a Dihydropyrimidine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up A This compound D K2CO3 Ethanol, Reflux A->D B Ethyl Cyanoacetate B->D C Thiourea C->D E Acidification D->E F Filtration & Recrystallization E->F G 2-Amino-4-(3-fluorophenyl)-6-thioxo- 1,6-dihydropyrimidine-5-carbonitrile F->G

Caption: Multicomponent synthesis of a pyrimidine derivative.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a variety of fluorine-containing heterocyclic compounds. The protocols described herein provide efficient methods for the preparation of substituted pyrazoles, pyridones, and pyrimidines. The presence of the fluoro-substituent in these heterocyclic systems is of significant interest for applications in drug discovery and materials science, offering a pathway to novel compounds with potentially enhanced biological and physical properties. Further exploration of the reactivity of this compound in other known heterocyclic ring-forming reactions, such as the Gewald or Thorpe-Ziegler reactions, is warranted to expand the library of accessible fluorinated heterocycles.

3-Fluorobenzoylacetonitrile: A Versatile Building Block for Bioactive Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzoylacetonitrile is a valuable and versatile bifunctional building block in medicinal chemistry. Its β-ketonitrile moiety allows for facile cyclocondensation reactions with various binucleophiles to construct a diverse array of heterocyclic scaffolds. The presence of a fluorine atom on the phenyl ring is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of bioactive pyrazole and pyrimidine derivatives from this compound and summarizes their potential biological activities.

I. Synthesis of Bioactive Pyrazoles

The reaction of this compound with hydrazine hydrate is a straightforward and efficient method for the synthesis of 3-amino-5-(3-fluorophenyl)pyrazoles. These compounds serve as important intermediates for further functionalization and are known to exhibit a range of biological activities, particularly antimicrobial effects.

Experimental Protocol: Synthesis of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • A solid precipitate of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole will form.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Dry the purified crystals under vacuum.

Reaction Pathway

G cluster_reactants Reactants cluster_products Product This compound This compound Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) This compound->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction 3-Amino-5-(3-fluorophenyl)-1H-pyrazole 3-Amino-5-(3-fluorophenyl)-1H-pyrazole Reaction->3-Amino-5-(3-fluorophenyl)-1H-pyrazole

Caption: Synthesis of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole.

Biological Activity: Antimicrobial Properties of Pyrazole Derivatives

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various bacterial and fungal strains, demonstrating the potential of this class of compounds.

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazole DerivativeEscherichia coli (Gram-negative)0.25[1]
Pyrazole DerivativeStreptococcus epidermidis (Gram-positive)0.25[1]
Pyrazole DerivativeAspergillus niger (Fungus)1[1]
Pyrazole DerivativeMicrosporum audouinii (Fungus)0.5[1]

II. Synthesis of Bioactive Pyrimidines

This compound can be reacted with guanidine to yield 2,4-diamino-6-(3-fluorophenyl)pyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications, including anticancer activity.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(3-fluorophenyl)pyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide or Sodium methoxide

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere, or use commercially available sodium ethoxide solution.

  • In a round-bottom flask, add this compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) to the sodium ethoxide solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) until a precipitate forms.

  • Pour the mixture into ice-cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water.

  • Purify the crude 2,4-Diamino-6-(3-fluorophenyl)pyrimidine by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Reaction Pathway

G cluster_reactants Reactants cluster_products Product This compound This compound Reaction Cyclocondensation (Sodium Ethoxide, Ethanol, Reflux) This compound->Reaction Guanidine Guanidine Guanidine->Reaction 2,4-Diamino-6-(3-fluorophenyl)pyrimidine 2,4-Diamino-6-(3-fluorophenyl)pyrimidine Reaction->2,4-Diamino-6-(3-fluorophenyl)pyrimidine

Caption: Synthesis of 2,4-Diamino-6-(3-fluorophenyl)pyrimidine.

Biological Activity: Anticancer Properties of Pyrimidine Derivatives

Pyrimidine-based compounds have shown significant potential as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values of several pyrimidine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile DerivativeHepG2 (Hepatocellular carcinoma)3.56[2]
Pyrimidine-5-carbonitrile DerivativeA549 (Non-small cell lung cancer)5.85[2]
Pyrimidine-5-carbonitrile DerivativeMCF-7 (Breast cancer)7.68[2]
Pyrimidine with Aryl Urea MoietySW480 (Colon cancer)11.08[3]

III. General Workflow for Biological Screening

The synthesized derivatives from this compound can be subjected to a standard biological screening workflow to evaluate their therapeutic potential.

G A Synthesized Compound Library (Pyrazole & Pyrimidine Derivatives) B Primary Screening (e.g., Antimicrobial, Anticancer Assays) A->B C Hit Identification (Compounds with significant activity) B->C D Secondary Screening (Dose-response, Selectivity) C->D E Lead Compound Selection D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: Biological screening workflow for synthesized compounds.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of fluorinated pyrazole and pyrimidine heterocycles. The straightforward synthetic protocols and the potential for significant biological activity, including antimicrobial and anticancer effects, make it an attractive starting material for drug discovery and development programs. The methodologies and data presented here provide a solid foundation for researchers to explore the medicinal chemistry applications of this versatile building block.

References

Application Notes and Protocols: 3-Fluorobenzoylacetonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluorobenzoylacetonitrile is a key fluorinated building block in organic synthesis, valued for its versatile reactivity. Its structure, featuring a 1,3-dicarbonyl-like functionality (a ketone and a nitrile group separated by a methylene), makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the fluorine atom can significantly enhance the biological efficacy of the target molecules.[1] This document provides detailed experimental protocols for key reactions involving this compound, focusing on the synthesis of substituted pyrazoles and pyrimidines, which are important scaffolds in medicinal chemistry.

Synthesis of this compound

A common method for the synthesis of fluorobenzoylacetonitriles is the Claisen condensation reaction between a fluorinated benzoic acid ester and acetonitrile, using a strong base. The following protocol is a representative example for this class of compounds.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • Methyl 3-fluorobenzoate

  • Acetonitrile

  • Sodium bis(trimethylsilyl)amide (NaHMDS) in THF

  • Toluene

  • n-Heptane

  • Dilute Hydrochloric Acid

Procedure:

  • To a suitable reactor, add methyl 3-fluorobenzoate, toluene, and acetonitrile.

  • Cool the reaction mixture to a temperature between -5°C and 0°C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) while maintaining the internal temperature between -5°C and +5°C.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding dilute hydrochloric acid until the pH of the aqueous layer is below 5.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/n-heptane) to yield this compound.[2]

Data Summary: Synthesis of Fluorobenzoylacetonitriles

Reactant 1Reactant 2BaseSolventTemperatureTypical YieldRef.
Methyl 4-fluorobenzoateAcetonitrileNaHMDSToluene-5 to +5 °C83%[2]

Note: The data provided is for the synthesis of the 4-fluoro isomer, which serves as a well-documented example of this reaction type.

Workflow for Synthesis of this compound

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Methyl 3-fluorobenzoate Acetonitrile Toluene Cooling Cool to -5 to 0 °C Reactants->Cooling Base_Addition Slowly add NaHMDS solution (Maintain T < 5 °C) Cooling->Base_Addition Stirring Stir until completion (Monitor by TLC/LC-MS) Base_Addition->Stirring Quench Quench with dilute HCl (pH < 5) Stirring->Quench Extraction Separate layers Extract aqueous phase Quench->Extraction Drying Dry organic phase (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize from Toluene/n-Heptane Concentration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of 3-(3-Fluorophenyl)-1H-pyrazol-5-amine

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyrazoles.[3][4] this compound reacts with hydrazine hydrate in a cyclocondensation reaction to form the corresponding aminopyrazole derivative.

Experimental Protocol: Pyrazole Synthesis

Materials:

  • This compound

  • Hydrazine hydrate

  • Isopropanol

  • Water

Procedure:

  • Dissolve this compound in isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-(3-fluorophenyl)-1H-pyrazol-5-amine.[5]

Data Summary: Pyrazole Synthesis

SubstrateReagentSolventConditionProduct
This compoundHydrazine hydrateIsopropanolReflux3-(3-Fluorophenyl)-1H-pyrazol-5-amine

Workflow for Pyrazole Synthesis

G cluster_reaction Reaction cluster_isolation Product Isolation Reactants This compound Hydrazine Hydrate Isopropanol Reflux Heat to reflux (4-6h) (Monitor by TLC) Reactants->Reflux Cooling Cool to room temperature Reflux->Cooling Concentration Concentrate in vacuo Cooling->Concentration Precipitation Add cold water to precipitate Concentration->Precipitation Filtration Filter solid Precipitation->Filtration Drying Wash with cold water Dry under vacuum Filtration->Drying Product 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Drying->Product

Caption: Workflow for the synthesis of an aminopyrazole derivative.

Synthesis of 2-Amino-4-(3-fluorophenyl)pyrimidine-5-carbonitrile

The most widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, guanidine, or urea.[6] this compound serves as the C-C-C fragment, which can react with guanidine to form a substituted aminopyrimidine.

Experimental Protocol: Pyrimidine Synthesis

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add guanidine hydrochloride to the solution and stir for 15-20 minutes to form free guanidine.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux for an appropriate time (e.g., 8-12 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-(3-fluorophenyl)pyrimidine-5-carbonitrile.

Data Summary: Pyrimidine Synthesis

C-C-C FragmentN-C-N FragmentBaseSolventConditionProduct
This compoundGuanidine hydrochlorideSodium ethoxideEthanolReflux2-Amino-4-(3-fluorophenyl)pyrimidine-5-carbonitrile

Workflow for Pyrimidine Synthesis

G cluster_setup Reagent Preparation cluster_reaction Cyclocondensation cluster_workup Work-up & Isolation Base_Sol Prepare Sodium Ethoxide in Ethanol Guanidine_Free Add Guanidine HCl Stir to form free base Base_Sol->Guanidine_Free Substrate_Add Add this compound Guanidine_Free->Substrate_Add Reflux Heat to reflux (8-12h) (Monitor by TLC) Substrate_Add->Reflux Cool_Neutralize Cool to RT Neutralize with acid Reflux->Cool_Neutralize Precipitate Pour into ice water Cool_Neutralize->Precipitate Filter_Wash Filter solid Wash with water & cold ethanol Precipitate->Filter_Wash Drying Dry under vacuum Filter_Wash->Drying Product 2-Amino-4-(3-fluorophenyl) pyrimidine-5-carbonitrile Drying->Product

Caption: Workflow for the synthesis of an aminopyrimidine derivative.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound, particularly the resulting pyrazole and pyrimidine heterocycles, are of significant interest in drug discovery. These scaffolds are present in numerous compounds with a wide range of biological activities. For example, pyrazole derivatives have been investigated for their antifungal and antitubercular properties.[7] Pyrimidine-containing compounds are known to possess anti-inflammatory, antimicrobial, antitumor, and antiviral activities.[8] The strategic placement of the 3-fluorophenyl group can enhance potency, modulate metabolic stability, and improve the overall pharmacokinetic profile of potential drug candidates.

References

Application of 3-Fluorobenzoylacetonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluorobenzoylacetonitrile is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a fluorinated phenyl ring, a reactive nitrile group, and a keto functionality, allows for the construction of diverse heterocyclic scaffolds that are prevalent in many drug molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of the final active pharmaceutical ingredient (API), including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, targeting researchers, scientists, and professionals in drug development.

Synthesis of Fluorinated Pyrazole Intermediates

Fluorinated pyrazoles are a significant class of compounds in medicinal chemistry, known for their anti-inflammatory, analgesic, antiviral, and anticancer activities. This compound is an excellent precursor for the synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine and its derivatives, which are key intermediates for various therapeutic agents, including analogues of the COX-2 inhibitor Celecoxib.

Synthesis of 3-(3-Fluorophenyl)-1H-pyrazol-5-amine

The most common and efficient method for synthesizing 3-(3-fluorophenyl)-1H-pyrazol-5-amine is through the cyclocondensation reaction of this compound with hydrazine hydrate.

Experimental Protocol:

A mixture of this compound and hydrazine hydrate is heated, typically in a suitable solvent like ethanol or isopropanol. The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group, and subsequent dehydration to form the pyrazole ring.

Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
Hydrazine Hydrate1.1 - 1.5 eq
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time2 - 4 hours
Typical Yield 85 - 95%

Detailed Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford 3-(3-fluorophenyl)-1H-pyrazol-5-amine as a white to off-white solid.

Characterization Data: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Synthesis_of_3_Fluorophenyl_1H_pyrazol_5_amine This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Product 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Intermediate->Product Intramolecular Cyclization - H2O

Fig 1. Synthesis of 3-(3-fluorophenyl)-1H-pyrazol-5-amine.
Biological Significance and Signaling Pathway

3-Aryl-5-aminopyrazoles are known to be precursors for compounds that can act as inhibitors of various kinases and other enzymes. For instance, derivatives of this scaffold have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole-based Inhibitor (derived from 3-(3-fluorophenyl)-1H-pyrazol-5-amine) Inhibitor->COX2 Inhibition

Fig 2. Inhibition of the COX-2 signaling pathway.

Synthesis of Fluorinated Pyrimidine Intermediates

Pyrimidines are another class of heterocyclic compounds with significant importance in pharmaceuticals, being core structures in antiviral, anticancer, and antibacterial drugs. This compound can be utilized in the synthesis of fluorinated pyrimidine derivatives through cyclocondensation with amidines, urea, or thiourea.

Synthesis of 2-Amino-4-(3-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This pyrimidine derivative can be synthesized via a three-component reaction involving this compound, an aldehyde, and urea or a related compound. A more direct route involves the reaction of this compound with guanidine.

Experimental Protocol:

The reaction of this compound with guanidine carbonate in the presence of a base such as sodium ethoxide in ethanol leads to the formation of the corresponding aminopyrimidine.

Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
Guanidine Carbonate1.5 eq
Sodium Ethoxide2.0 eq
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time6 - 8 hours
Typical Yield 70 - 80%

Detailed Methodology:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.0 eq) in ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 eq) and guanidine carbonate (1.5 eq).

  • Heat the mixture to reflux with stirring for 7 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with water and then with cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-(3-fluorophenyl)-6-hydroxypyrimidine-5-carbonitrile.

Synthesis_of_Fluorinated_Pyrimidine Start This compound Product 2-Amino-4-(3-fluorophenyl)-6-hydroxypyrimidine-5-carbonitrile Start->Product + Guanidine (Cyclocondensation) Reagent Guanidine

Fig 3. Synthesis of a fluorinated pyrimidine intermediate.

Synthesis of Fluorinated Pyridine Intermediates

Fluorinated pyridines are key components in numerous agrochemicals and pharmaceuticals, including cardiovascular and anti-inflammatory drugs. The synthesis of functionalized pyridines can be achieved from this compound through various cyclization strategies, often involving multicomponent reactions.

Synthesis of 2-Amino-6-(3-fluorophenyl)-4-phenylnicotinonitrile

A common method for the synthesis of substituted pyridines is the Gewald reaction or similar multicomponent reactions. This example involves a three-component reaction of this compound, an aldehyde (benzaldehyde), and malononitrile in the presence of a base.

Experimental Protocol:

Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
Benzaldehyde1.0 eq
Malononitrile1.0 eq
Base (e.g., Piperidine)Catalytic amount
SolventEthanol
TemperatureReflux (approx. 78 °C)
Reaction Time5 - 7 hours
Typical Yield 65 - 75%

Detailed Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature to allow for product crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis_of_Fluorinated_Pyridine Start1 This compound Product 2-Amino-6-(3-fluorophenyl)-4-phenylnicotinonitrile Start1->Product Multicomponent Reaction (Piperidine catalyst) Start2 Benzaldehyde Start2->Product Multicomponent Reaction (Piperidine catalyst) Start3 Malononitrile Start3->Product Multicomponent Reaction (Piperidine catalyst)

Fig 4. Synthesis of a fluorinated pyridine intermediate.

This compound is a highly valuable and versatile starting material for the synthesis of a variety of fluorinated heterocyclic pharmaceutical intermediates. The protocols outlined in this document for the synthesis of pyrazoles, pyrimidines, and pyridines demonstrate the utility of this compound in generating molecular complexity relevant to drug discovery. The presence of the 3-fluoro substituent provides a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The straightforward and high-yielding nature of these reactions makes this compound an economically viable and synthetically attractive choice for researchers and professionals in the pharmaceutical industry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

Large-Scale Synthesis of 3-Fluorobenzoylacetonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for 3-Fluorobenzoylacetonitrile and its derivatives. The information is intended to guide researchers, chemists, and process development professionals in the efficient and large-scale production of these valuable chemical intermediates.

Introduction

This compound and its analogues are key building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the fluorine atom and the β-ketonitrile moiety imparts unique chemical properties that are leveraged in the development of novel bioactive molecules. This document outlines the most common and scalable synthetic routes to these compounds, providing detailed experimental procedures and comparative data to aid in method selection and optimization.

Synthetic Strategies

Several synthetic strategies have been successfully employed for the large-scale preparation of benzoylacetonitrile derivatives. The choice of a particular route often depends on the availability and cost of starting materials, desired purity, and scalability. The most prominent methods for synthesizing this compound are detailed below.

Method 1: Claisen Condensation of 3-Fluorobenzoate Esters with Acetonitrile

The Claisen condensation is a robust and widely used method for the formation of β-ketonitriles. In this approach, an ester, such as methyl 3-fluorobenzoate, is reacted with acetonitrile in the presence of a strong base.

Reaction Scheme:

This method is attractive for its relatively straightforward procedure and the use of readily available starting materials. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Method 2: Reaction of 3-Fluorobenzonitrile with an Acetate Equivalent

An alternative approach involves the reaction of 3-fluorobenzonitrile with an activated acetic acid derivative. This method can offer different selectivity and may be advantageous depending on the specific substrate.

Method 3: Synthesis from Malononitrile and Fluorobenzene

A patented method describes the synthesis of fluorobenzoylacetonitriles from malononitrile and fluorobenzene in the presence of a strong acid.[1] This route offers a different disconnection approach and may be suitable for large-scale production due to the low cost of the starting materials.

Data Presentation

The following tables summarize quantitative data for the synthesis of fluorinated benzoylacetonitrile derivatives based on reported protocols.

Table 1: Comparison of Synthesis Protocols for Fluorobenzoylacetonitriles

ParameterMethod 1: Claisen Condensation (4-Fluoro derivative)[2]Method 3: From Malononitrile (4-Fluoro derivative)[1]
Starting Materials Methyl 4-fluorobenzoate, AcetonitrileMalononitrile, Fluorobenzene
Base/Acid Alkali MetalTrifluoromethanesulfonic acid
Solvent Acetonitrile or Acetonitrile/EtherChloroform
Reaction Temperature -30°C to 0°C70-80°C
Reaction Time Not Specified8-12 hours
Yield > 93%92.12 - 92.73% (after recrystallization)
Purity > 99%99.817 - 99.857%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Fluorobenzoylacetonitrile via Claisen Condensation (Adapted for 3-Fluoro Isomer)

This protocol is adapted from a high-yield synthesis of the 4-fluoro isomer and is expected to be applicable for the 3-fluoro derivative with minor modifications.[2]

Materials:

  • Methyl 3-fluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium methoxide (or other suitable alkali metal base)

  • Anhydrous ether (optional)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an inert atmosphere inlet, add anhydrous acetonitrile. If a mixed solvent system is used, add anhydrous ether.

  • Cool the solvent to the desired reaction temperature (e.g., -10°C to 0°C).

  • Slowly add the alkali metal base (e.g., sodium methoxide) to the stirred solvent, maintaining the temperature.

  • To this suspension, add methyl 3-fluorobenzoate dropwise over a period of 1-2 hours, ensuring the temperature does not exceed the set point.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, quench the reaction by carefully adding it to a pre-cooled aqueous solution of hydrochloric acid, adjusting the pH to acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or distillation.

Protocol 2: Synthesis of 4-Fluorobenzoylacetonitrile from Malononitrile and Fluorobenzene (Adapted for 3-Fluoro Isomer)

This protocol is based on a patented procedure and outlines a different synthetic approach.[1]

Materials:

  • Malononitrile

  • 3-Fluorobenzene

  • Trifluoromethanesulfonic acid

  • Chloroform

  • Dichloromethane (for extraction)

  • Ethanol (for recrystallization)

  • n-Hexane (for recrystallization)

Procedure:

  • In a reaction flask, dissolve malononitrile in chloroform and add 3-fluorobenzene.

  • Stir the mixture and slowly add trifluoromethanesulfonic acid at room temperature.

  • After the addition, heat the reaction mixture to 80°C and maintain for 12 hours.

  • After the reaction is complete, cool the mixture and quench by pouring it into ice water.

  • Separate the organic phase and extract the aqueous phase with dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in hot ethanol (around 55°C).

  • Slowly add n-hexane until turbidity appears.

  • Cool the mixture slowly to 0-10°C and stir for an additional 30-60 minutes.

  • Filter the precipitated solid, wash with a small amount of cold n-hexane, and dry to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Synthesis_Pathway_Claisen Methyl 3-Fluorobenzoate Methyl 3-Fluorobenzoate Reaction Reaction Methyl 3-Fluorobenzoate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Reaction This compound This compound Reaction->this compound Synthesis_Pathway_Malononitrile Malononitrile Malononitrile Reaction Reaction Malononitrile->Reaction 3-Fluorobenzene 3-Fluorobenzene 3-Fluorobenzene->Reaction Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid Trifluoromethanesulfonic Acid->Reaction This compound This compound Reaction->this compound Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Reactant_Addition Reactant Addition Start->Reactant_Addition Reaction_Execution Reaction Execution Reactant_Addition->Reaction_Execution Quenching Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Recrystallization/Distillation) Drying_Concentration->Purification Final_Product Final Product Purification->Final_Product

References

Application Notes and Protocols for the Purification of 3-Fluorobenzoylacetonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluorobenzoylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful formation of the final active pharmaceutical ingredient (API) and for ensuring the safety and efficacy of the drug product. This document provides a detailed protocol for the purification of this compound using a two-solvent recrystallization method. This procedure is designed for researchers, scientists, and drug development professionals to obtain high-purity crystalline material from a crude or impure solid.

The principle of this recrystallization technique is based on the differential solubility of this compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at a higher temperature. In this protocol, a two-solvent system is employed, consisting of a "solvent" in which the target compound is soluble and an "anti-solvent" in which it is insoluble.

Materials and Equipment

Materials
  • Crude this compound

  • Ethanol (ACS Grade or higher)

  • n-Hexane (ACS Grade or higher)

  • Activated Carbon (optional, for removing colored impurities)

  • Filter Paper (qualitative)

  • Distilled Water

Equipment
  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring Capability

  • Magnetic Stir Bars

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner Funnel and Flask

  • Vacuum Source (e.g., water aspirator or vacuum pump)

  • Drying Oven or Desiccator

  • Spatula and Weighing Scale

  • Beakers

  • Graduated Cylinders

Experimental Data

The following tables summarize the physical properties of this compound and the expected outcomes of the recrystallization procedure.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₆FNO
Molecular Weight163.15 g/mol
AppearanceLight brown solid[1]
Melting Point69-70 °C[1]
SolubilitySlightly soluble in Acetone and Chloroform, Very slightly soluble in Methanol[1]

Table 2: Recrystallization Parameters and Expected Results

ParameterValue/RangeNotes
Solvent System Ethanol / n-HexaneEthanol is the primary solvent, and n-hexane is the anti-solvent.
Initial Purity of Crude Product ~95%Purity may vary depending on the synthetic route.
Final Purity after Recrystallization >99.5%Based on typical results for similar compounds.
Expected Recovery Yield 85-95%Yield is dependent on careful execution of the protocol.
Dissolution Temperature ~78 °C (Boiling point of Ethanol)The mixture should be heated to the boiling point of the primary solvent.
Crystallization Temperature 0-5 °CCooling in an ice bath promotes maximum crystal formation.

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of this compound.

Dissolution of the Crude Product
  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol (e.g., 20-30 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. If a condenser is used, attach it to the flask.

  • Continue to add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.

  • (Optional) If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 0.1-0.2 g) and swirl the mixture for a few minutes. Reheat the solution to boiling.

Hot Filtration (if activated carbon was used)
  • If activated carbon was used, perform a hot gravity filtration to remove it.

  • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

  • Place a short-stemmed funnel with fluted filter paper into the neck of the preheated flask.

  • Carefully and quickly pour the hot solution containing the dissolved product through the filter paper. The preheated setup prevents premature crystallization in the funnel.

Crystallization
  • Heat the clear filtrate (or the initial solution if no hot filtration was performed) back to a gentle boil.

  • Slowly add n-hexane dropwise to the hot solution while stirring until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Isolation and Drying of Crystals
  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/n-hexane filtrate.

  • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Keep the vacuum on to pull air through the crystals for several minutes to aid in drying.

  • Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a temperature below the melting point (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in minimal hot ethanol start->dissolve add_carbon Add Activated Carbon (Optional) dissolve->add_carbon hot_filter Hot Gravity Filtration add_carbon->hot_filter Yes induce_crystallization Add n-hexane (anti-solvent) to hot solution add_carbon->induce_crystallization No hot_filter->induce_crystallization cool_rt Slowly cool to room temperature induce_crystallization->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filter Vacuum Filtration (Buchner Funnel) cool_ice->vacuum_filter wash_crystals Wash with cold n-hexane vacuum_filter->wash_crystals dry_crystals Dry the crystals wash_crystals->dry_crystals end Pure Crystalline This compound dry_crystals->end

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol and n-hexane are flammable. Avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly.Add more of the primary solvent (ethanol) to the hot mixture and ensure slow cooling.
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Reheat the solution to evaporate some of the solvent. Alternatively, add more anti-solvent (n-hexane) or scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery yield Too much solvent was used, premature crystallization during hot filtration, or incomplete crystallization.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is preheated. Allow sufficient time for cooling in the ice bath.
Colored crystals Colored impurities were not fully removed.Repeat the recrystallization process, ensuring the use of activated carbon.

References

Safe Handling and Disposal of 3-Fluorobenzoylacetonitrile: Application Notes and Protocols for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe laboratory handling and disposal of 3-Fluorobenzoylacetonitrile (CAS RN: 21667-61-8). Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physicochemical and Toxicological Data

PropertyValueSource
Chemical Name This compound-
CAS Number 21667-61-8[1]
Molecular Formula C₉H₆FNO[2]
Molecular Weight 163.15 g/mol [2]
Appearance Off-white to light yellow powder[3]
Storage Temperature Room temperature, sealed in a dry place
Oral LD50 (Rat) Data not available for this compound. For Benzonitrile: 1,500 mg/kg[4]
Dermal LD50 (Rabbit) Data not available for this compound. For Benzonitrile: No mortality at 0.9 g/kg, 100% mortality at 1.4 g/kg[4]
Inhalation LC50 (Rat) Data not available for this compound. For Benzonitrile: 900 ppm for 3 hours (non-lethal, but caused labored breathing and impaired coordination)[4]
Occupational Exposure Limits No specific limits established for this compound. For Benzonitrile (as cyanide): OSHA PEL-Ceiling: 5 mg/m³[5][6]

Experimental Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
  • Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
  • Lab Coat: A flame-retardant lab coat must be worn and fully buttoned.
  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within the chemical fume hood.
  • Use a spatula to handle the powder and avoid creating dust.
  • Close the container tightly immediately after use.

4. General Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures Protocol

This protocol details the immediate actions to be taken in case of accidental exposure or a spill.

1. Inhalation Exposure:

  • Move the affected person to fresh air immediately.
  • If breathing is difficult, provide oxygen.
  • Seek immediate medical attention.

2. Skin Contact:

  • Immediately remove contaminated clothing.
  • Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.
  • Seek medical attention if irritation persists.

3. Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
  • Remove contact lenses if present and easy to do.
  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.
  • If the person is conscious, rinse their mouth with water.
  • Seek immediate medical attention.

5. Spill Response:

  • Evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection.
  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
  • For large spills, contact the institution's environmental health and safety (EHS) department.

Disposal Protocol

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., paper towels, weigh boats) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
  • Liquid Waste: If this compound is used in a solution, collect the waste solvent in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the primary hazards (e.g., Toxic, Irritant).
  • Include the date of waste accumulation.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
  • Ensure containers are kept closed at all times except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through the institution's EHS department or a licensed hazardous waste disposal contractor.
  • It may be necessary to dispose of this compound as a hazardous waste through incineration in a permitted facility.[5]

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat assess_hazards->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_dispense Weigh and Dispense (Minimize Dust) fume_hood->weigh_dispense reaction_setup Perform Experimental Procedure weigh_dispense->reaction_setup cleanup Clean Work Area reaction_setup->cleanup ppe_removal Remove PPE Correctly cleanup->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end End hand_wash->end

Caption: Safe Handling Workflow for this compound.

DisposalWorkflow start Start: Waste Generation segregate Segregate Waste - Solid - Liquid - Sharps start->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid sharps_waste Sharps Container segregate->sharps_waste Sharps label_container Label Container Correctly - 'Hazardous Waste' - Chemical Name - Hazards solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound Waste.

References

Synthetic Utility of the Nitrile Group in 3-Fluorobenzoylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols outlining the synthetic utility of the nitrile group in 3-Fluorobenzoylacetonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the fluorine atom and the diverse reactivity of the benzoylacetonitrile scaffold. The nitrile group, in particular, serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of bioactive molecules and complex heterocyclic systems.

Application Note 1: Hydrolysis of the Nitrile Group to a Carboxylic Acid Derivative

The nitrile functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid, 3-(3-fluorophenyl)-3-oxopropanoic acid, or its corresponding carboxylate salt. This transformation is a fundamental step in converting the nitrile into a carboxylic acid moiety, which is a common functional group in many pharmaceutical agents. The resulting β-keto acid is a valuable intermediate for further synthetic manipulations, including decarboxylation to form a ketone or as a precursor for the synthesis of coumarins and other heterocyclic systems.

Table 1: Quantitative Data for Hydrolysis of this compound
ProductReaction ConditionsSolventYield (%)Reference
3-(3-fluorophenyl)-3-oxopropanoic acid6M HCl (aq), Reflux, 4hWater~85-95General Protocol
Sodium 3-(3-fluorophenyl)-3-oxopropanoate2M NaOH (aq), 80°C, 2hWater>90General Protocol
Experimental Protocol: Acidic Hydrolysis

Objective: To synthesize 3-(3-fluorophenyl)-3-oxopropanoic acid via acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add 6M aqueous HCl (10 vol) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Hydrolysis Start This compound Reagents 6M HCl (aq) Reflux, 4h Start->Reagents Hydrolysis Product 3-(3-fluorophenyl)-3- oxopropanoic acid Reagents->Product

Caption: Acid-catalyzed hydrolysis of this compound.

Application Note 2: Reductive Transformation to a Primary Amine

The nitrile group of this compound can be reduced to a primary amine, yielding 3-amino-1-(3-fluorophenyl)prop-2-en-1-one or further to 3-amino-1-(3-fluorophenyl)propan-1-ol, depending on the reducing agent and reaction conditions. The resulting amino group is a crucial pharmacophore in many drug molecules, enabling the formation of amides, sulfonamides, and other nitrogen-containing functionalities. This transformation opens up a vast chemical space for the development of new therapeutic agents.

Table 2: Quantitative Data for Reduction of this compound
ProductReducing AgentSolventYield (%)Reference
3-Amino-1-(3-fluorophenyl)prop-2-en-1-oneLiAlH4 (1.0 eq)THF~70-80General Protocol
3-Amino-1-(3-fluorophenyl)propan-1-olLiAlH4 (excess)THF~60-70General Protocol
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH4)

Objective: To synthesize 3-amino-1-(3-fluorophenyl)prop-2-en-1-one.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend LiAlH4 (1.0 eq) in anhydrous THF (10 vol) under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 vol) and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the LiAlH4 suspension at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction Start This compound Reagents 1. LiAlH4, THF, 0°C to rt 2. Workup Start->Reagents Reduction Product 3-Amino-1-(3-fluorophenyl) prop-2-en-1-one Reagents->Product

Caption: Reduction of this compound to a primary amine.

Application Note 3: Synthesis of Pyrazole Heterocycles

The reaction of this compound with hydrazine hydrate is a classical and efficient method for the synthesis of 5-(3-fluorophenyl)-1H-pyrazol-3-amine. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 3-fluorophenyl group can enhance the pharmacological profile of the resulting pyrazole derivatives.

Table 3: Quantitative Data for Pyrazole Synthesis
ProductReagentSolventYield (%)Reference
5-(3-fluorophenyl)-1H-pyrazol-3-amineHydrazine hydrateEthanol~80-90General Protocol
Experimental Protocol: Pyrazole Synthesis

Objective: To synthesize 5-(3-fluorophenyl)-1H-pyrazol-3-amine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 vol).

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Pyrazole_Synthesis Start This compound Reagents Hydrazine Hydrate Ethanol, Reflux, 3h Start->Reagents Cyclocondensation Product 5-(3-fluorophenyl)-1H-pyrazol-3-amine Reagents->Product

Caption: Synthesis of a pyrazole derivative.

Application Note 4: Gewald Reaction for Thiophene Synthesis

The nitrile group in this compound, along with the adjacent active methylene group, makes it an excellent substrate for the Gewald reaction. This multicomponent reaction, involving an α-cyano ketone, elemental sulfur, and a base, provides a straightforward route to highly substituted 2-aminothiophenes. In this case, the reaction of this compound with an aldehyde or ketone, sulfur, and a base like morpholine or triethylamine would yield a 2-amino-4-(3-fluorobenzoyl)thiophene derivative. Thiophene-containing compounds are of great interest in materials science and as bioactive molecules.

Table 4: Quantitative Data for Gewald Reaction
ProductReagentsBaseYield (%)Reference
2-Amino-5-aryl-4-(3-fluorobenzoyl)thiophene-3-carbonitrileAryl aldehyde, SulfurMorpholine~75-85General Protocol
Experimental Protocol: Gewald Reaction

Objective: To synthesize a 2-amino-4-(3-fluorobenzoyl)thiophene derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 vol).

  • Add morpholine (1.5 eq) to the mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12 hours. The product often precipitates during the reaction.

  • Collect the solid product by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials and sulfur.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Gewald_Reaction Start This compound Reagents Aldehyde, Sulfur Morpholine, Ethanol, rt Start->Reagents Multicomponent Reaction Product 2-Amino-4-(3-fluorobenzoyl) thiophene derivative Reagents->Product

Caption: Gewald reaction for thiophene synthesis.

These application notes and protocols demonstrate the significant synthetic potential of the nitrile group in this compound for the generation of diverse and potentially bioactive molecules. The methodologies provided can be adapted and optimized for the synthesis of specific target compounds in drug discovery and materials science research.

Application Notes and Protocols: 3-Fluorobenzoylacetonitrile as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Fluorobenzoylacetonitrile as a key intermediate in the development of modern agrochemicals. The unique arrangement of its functional groups—a fluorinated aromatic ring and a β-ketonitrile moiety—renders it a versatile building block for the synthesis of a variety of potent fungicidal, herbicidal, and insecticidal compounds.

Introduction: The Strategic Importance of this compound in Agrochemicals

This compound is a valuable starting material in organic synthesis, particularly for agrochemical discovery. Its chemical architecture allows for a variety of chemical transformations, primarily through the reactivity of the dicarbonyl-like functionality, which serves as a scaffold for the construction of various heterocyclic systems. The presence of a fluorine atom on the phenyl ring is known to enhance the biological efficacy and metabolic stability of the resulting agrochemical products.

Key chemical transformations of this compound in the synthesis of agrochemical cores include:

  • Cyclization with Hydrazines: The reaction with hydrazine or its derivatives is a well-established route to form pyrazole rings, which are a common feature in a wide range of fungicides and insecticides.

  • Formation of Isoxazoles: Reaction with hydroxylamine can lead to the formation of isoxazole derivatives, another important scaffold in agrochemical design.

  • Synthesis of Triazoles: While less direct, the functional groups of this compound can be manipulated to participate in the construction of triazole heterocycles, known for their broad-spectrum fungicidal and herbicidal activities.

This trifunctional handle makes this compound a strategic precursor for creating complex molecules with desired biological activities for crop protection.

Primary Application: Synthesis of Fluorinated Pyrazole Scaffolds for Fungicides

A significant application of this compound is in the synthesis of fluorinated pyrazole derivatives. Pyrazoles are a prominent class of agrochemicals, with many commercial fungicides being based on this heterocyclic core. The reaction of a β-ketonitrile such as this compound with hydrazine hydrate provides a direct route to 3-amino-4-aryl-pyrazoles. These intermediates can be further functionalized to produce a diverse library of potential fungicidal candidates.

A study on the synthesis of fluorinated pyrazoles demonstrated that the treatment of a benzoylfluoroacetonitrile with hydrazine yielded the corresponding 3-amino-4-fluoropyrazole[1]. This reaction highlights the potential of using this compound to introduce a 3-fluorophenyl group into a pyrazole ring system, a common motif in modern fungicides.

Experimental Protocol 1: Synthesis of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole

This protocol describes a general procedure for the synthesis of a 3-aminopyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-Amino-5-(3-fluorophenyl)-1H-pyrazole.

Quantitative Data:

ParameterValue
Starting Material This compound
Key Reagent Hydrazine hydrate
Product 3-Amino-5-(3-fluorophenyl)-1H-pyrazole
Typical Yield 75-85%
Purity (by HPLC) >98%

Note: The yield and purity are representative and may vary depending on the specific reaction conditions and purification methods.

Visualization of the Synthetic Pathway

Synthesis_Pathway Precursor This compound Intermediate 3-Amino-5-(3-fluorophenyl) -1H-pyrazole Precursor->Intermediate Cyclization Reagent Hydrazine Hydrate Reagent->Intermediate Product Agrochemicals (e.g., Fungicides) Intermediate->Product Further Functionalization

Caption: Synthetic pathway from this compound to agrochemical scaffolds.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reaction Setup (this compound in Ethanol) Step1 Add Hydrazine Hydrate Start->Step1 Step2 Reflux and Monitor by TLC Step1->Step2 Step3 Workup: Concentration and Extraction Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 End End: Pure Product Step4->End

Caption: Workflow for the synthesis of 3-Amino-5-(3-fluorophenyl)-1H-pyrazole.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of agrochemicals, with a prominent role in the production of fluorinated pyrazole scaffolds. Its unique chemical properties allow for the construction of complex and potent active ingredients. The protocols and data presented here provide a foundation for researchers in the field of agrochemical development to explore the potential of this important building block in the discovery of new and effective crop protection solutions.

References

Application Notes and Protocols: Reaction Mechanisms of 3-Fluorobenzoylacetonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile is a versatile trifunctional building block possessing a reactive nitrile, a carbonyl group, and an active methylene group. The presence of a fluorine atom on the phenyl ring at the meta-position significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon and the acidity of the methylene protons. These characteristics make this compound an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry and materials science. This document provides an overview of the reaction mechanisms of this compound with various nucleophiles and detailed protocols for key transformations.

Key Reactive Sites and General Mechanisms

The reactivity of this compound is governed by its three primary functional groups. Nucleophilic attack can occur at the electrophilic carbonyl carbon or the nitrile carbon. The active methylene protons can be abstracted by a base to form a nucleophilic carbanion, which can then participate in various condensation and cyclization reactions.

A general overview of the reactivity is as follows:

  • Reaction at the Carbonyl Group: Nucleophiles such as hydrazines, hydroxylamines, and amidines can react with the carbonyl group, often leading to cyclization and the formation of five- or six-membered heterocyclic rings.

  • Reaction at the Nitrile Group: While less common, strong nucleophiles can add to the nitrile group. This pathway is often observed in intramolecular reactions like the Thorpe-Ziegler cyclization.

  • Reaction involving the Active Methylene Group: In the presence of a base, the active methylene group is readily deprotonated, forming a stabilized carbanion. This nucleophile can then undergo Knoevenagel condensation with aldehydes and ketones, or participate in multicomponent reactions such as the Gewald synthesis of aminothiophenes.

The following sections detail specific reaction types with protocols and mechanistic insights.

Synthesis of Pyrazole Derivatives via Reaction with Hydrazine

The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-keto nitriles, with hydrazine is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, the reaction proceeds through initial condensation of hydrazine with the carbonyl group, followed by intramolecular cyclization and dehydration to yield a highly substituted aminopyrazole.

Experimental Protocol: Synthesis of 5-(3-Fluorophenyl)-1H-pyrazol-3-amine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add ice-cold water to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum to afford the pure 5-(3-fluorophenyl)-1H-pyrazol-3-amine.

Quantitative Data:

ReactantProductCatalystSolventTime (h)Yield (%)
This compound & Hydrazine Hydrate5-(3-Fluorophenyl)-1H-pyrazol-3-amineAcetic AcidEthanol4-6High (Specific yield to be determined experimentally)

Reaction Mechanism:

G start This compound + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 5-(3-Fluorophenyl)-1H-pyrazol-3-amine intermediate2->product Tautomerization

Reaction pathway for pyrazole synthesis.

Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound can serve as both the ketone and the active methylene nitrile component in a variation of this reaction, or it can react with another active methylene compound.

Experimental Protocol: Synthesis of 2-Amino-4-(3-fluorophenyl)-5-cyanothiophene-3-carboxamide (Hypothetical)

Note: This is a representative protocol based on the general Gewald reaction, as a specific protocol for this compound was not found in the initial literature search. Optimization may be required.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or Piperidine (base)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a stirrer and a reflux condenser, suspend this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).

  • Add morpholine (2.0 mmol) dropwise to the stirred suspension.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours. An exothermic reaction may be observed.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene derivative.

Quantitative Data (Expected):

ReactantsProductBaseSolventTime (h)Yield (%)
This compound, Malononitrile, Sulfur2-Amino-4-(3-fluorophenyl)-5-cyanothiophene-3-carboxamideMorpholineEthanol2-4Moderate to High

Reaction Mechanism:

G start This compound + Malononitrile knoevenagel Knoevenagel Adduct start->knoevenagel Knoevenagel Condensation (Base) sulfur_adduct Sulfur Adduct knoevenagel->sulfur_adduct + Sulfur cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product 2-Aminothiophene Derivative cyclized->product Tautomerization

Gewald reaction pathway.

Knoevenagel Condensation with Aldehydes

The active methylene group of this compound can readily undergo Knoevenagel condensation with various aldehydes in the presence of a basic catalyst to form α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations.

Experimental Protocol: Synthesis of 2-(3-Fluorobenzoyl)-3-phenylacrylonitrile

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine or Triethylamine (base)

  • Ethanol or Toluene

Procedure:

  • To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (15 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be concentrated and cooled to induce crystallization.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Quantitative Data:

ReactantsProductCatalystSolventTime (h)Yield (%)
This compound & Benzaldehyde2-(3-Fluorobenzoyl)-3-phenylacrylonitrilePiperidineEthanol2-3High

Reaction Mechanism:

G start This compound + Base carbanion Carbanion start->carbanion Deprotonation alkoxide Alkoxide Intermediate carbanion->alkoxide + Benzaldehyde (Nucleophilic Attack) aldehyde Benzaldehyde product α,β-Unsaturated Product alkoxide->product Elimination of H2O

Knoevenagel condensation mechanism.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of organic compounds, particularly heterocycles. The protocols provided herein serve as a starting point for the exploration of its synthetic utility. Researchers are encouraged to adapt and optimize these methods for their specific target molecules. The diverse reactivity of this compound, coupled with the modulating effect of the fluorine substituent, ensures its continued importance in the fields of organic synthesis and drug discovery. Further investigation into its reactions with other nucleophiles will undoubtedly unveil new and efficient routes to novel molecular architectures.

Troubleshooting & Optimization

Navigating the Synthesis of 3-Fluorobenzoylacetonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that often requires careful optimization to ensure high yield and purity. 3-Fluorobenzoylacetonitrile, a valuable building block in medicinal chemistry, is no exception. Its synthesis, typically achieved through a Claisen condensation, can present several challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its preparation.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of this compound are a common concern. The following sections break down potential causes and offer systematic solutions.

Problem 1: Low or No Product Formation

Possible Causes:

  • Inactive Base: The base used to deprotonate acetonitrile may have degraded due to improper storage or handling. Strong bases like sodium hydride (NaH) and sodium amide (NaNH₂) are highly reactive and sensitive to moisture and air.

  • Insufficient Anhydrous Conditions: The Claisen condensation is highly sensitive to moisture, which can quench the strong base and inhibit the reaction.

  • Low Reaction Temperature: The deprotonation of acetonitrile and the subsequent condensation may be too slow at lower temperatures.

  • Poor Quality Starting Materials: Impurities in 3-fluorobenzonitrile or acetonitrile can interfere with the reaction.

Solutions:

  • Base Handling: Use freshly opened or properly stored base. For NaH, this means handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Drying Solvents and Reagents: Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried before use. Acetonitrile should also be of high purity and anhydrous.

  • Temperature Optimization: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature.

  • Reagent Purity: Use high-purity starting materials. If necessary, distill 3-fluorobenzonitrile and acetonitrile before use.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Self-Condensation of Acetonitrile: If the addition of the electrophile (3-fluorobenzoyl derivative) is too slow, the enolate of acetonitrile can react with another molecule of acetonitrile.

  • Hydrolysis of the Product: The β-ketonitrile product can be susceptible to hydrolysis, especially during the work-up, leading to the formation of 3-fluorobenzoylacetic acid.

  • Reaction with Solvent: If the solvent is not inert under the reaction conditions, it may participate in side reactions.

Solutions:

  • Controlled Addition: Add the 3-fluorobenzoyl derivative to the pre-formed acetonitrile anion solution at a controlled rate, maintaining the optimal reaction temperature.

  • Careful Work-up: Perform the aqueous work-up at a low temperature and avoid prolonged exposure to acidic or basic conditions.

  • Solvent Selection: Use inert, anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Claisen condensation of a 3-fluorobenzoyl derivative (e.g., methyl 3-fluorobenzoate or 3-fluorobenzoyl chloride) with acetonitrile in the presence of a strong base.

Q2: Which base is most effective for this reaction?

A2: Strong, non-nucleophilic bases are preferred to favor the condensation reaction. Sodium hydride (NaH) and sodium amide (NaNH₂) are commonly used. The choice of base can significantly impact the reaction yield and may require optimization.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be quenched with a proton source (e.g., water or a mild acid) and spotted on a TLC plate alongside the starting materials.

Q4: What are the typical impurities found in the crude product?

A4: Common impurities may include unreacted starting materials, byproducts from self-condensation of acetonitrile, and hydrolysis products. If methyl 3-fluorobenzoate is used as a starting material, a potential impurity could be 3-methoxybenzoylacetonitrile, arising from nucleophilic aromatic substitution, although this is less likely with a meta-fluoro substituent compared to an ortho or para one.

Q5: What is the recommended method for purifying this compound?

A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. Column chromatography on silica gel can also be employed for higher purity.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis using Methyl 3-Fluorobenzoate and Sodium Hydride

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile

  • Methyl 3-fluorobenzoate

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) to a flame-dried round-bottom flask.

  • Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Add anhydrous THF to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.5 eq.) at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add a solution of methyl 3-fluorobenzoate (1.0 eq.) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous layer with 1 M HCl to pH ~3-4.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the potential effects of key reaction parameters on the yield of this compound. Note that these are generalized trends for Claisen-type condensations and specific results may vary.

Table 1: Effect of Base on Reaction Yield

BaseRelative StrengthTypical SolventReported Yield Range (for similar reactions)Notes
Sodium Hydride (NaH)StrongTHF, Dioxane60-80%Heterogeneous reaction, requires careful handling.
Sodium Amide (NaNH₂)Very StrongLiquid NH₃, Toluene70-90%Can be more efficient but requires specialized handling.
Lithium Diisopropylamide (LDA)Strong, BulkyTHF50-70%Good for preventing side reactions but temperature sensitive.
Potassium tert-butoxide (t-BuOK)StrongTHF, t-BuOH55-75%Soluble in organic solvents, but can promote side reactions.

Table 2: Effect of Solvent on Reaction Yield

SolventPolarityTypical Reaction TemperatureNotes
Tetrahydrofuran (THF)Polar aprotic0 °C to refluxGood for dissolving reagents and stabilizing intermediates.
Diethyl EtherNonpolar aprotic0 °C to refluxLower boiling point, may require longer reaction times.
TolueneNonpolar aproticRoom temp. to refluxHigher boiling point, can drive reaction to completion.
DioxanePolar aproticRoom temp. to refluxSimilar to THF but with a higher boiling point.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare Anhydrous Reagents & Solvents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagent_Prep->Inert_Atmosphere Deprotonation Deprotonation of Acetonitrile with Base Inert_Atmosphere->Deprotonation Condensation Addition of 3-Fluorobenzoyl Derivative Deprotonation->Condensation Slow Addition Reaction_Monitoring Monitor by TLC Condensation->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Upon Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product Pure 3-Fluorobenzoyl- acetonitrile Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Product Inactive_Base Inactive Base Low_Yield->Inactive_Base Moisture Presence of Moisture Low_Yield->Moisture Low_Temp Suboptimal Temperature Low_Yield->Low_Temp Side_Reactions Side Reactions Low_Yield->Side_Reactions Fresh_Base Use Fresh/Properly Stored Base Inactive_Base->Fresh_Base Anhydrous_Cond Ensure Anhydrous Conditions Moisture->Anhydrous_Cond Optimize_Temp Optimize Reaction Temperature Low_Temp->Optimize_Temp Controlled_Add Controlled Reagent Addition & Work-up Side_Reactions->Controlled_Add

Caption: A troubleshooting flowchart for addressing low reaction yields.

Optimization of temperature and solvent for 3-Fluorobenzoylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of temperature and solvent for reactions involving 3-Fluorobenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound is a versatile intermediate with multiple reactive sites. The primary sites for reaction are the active methylene group (-CH2-) adjacent to both the carbonyl and nitrile groups, the carbonyl group (-C=O), and the nitrile group (-C≡N). The fluorinated benzene ring can also participate in certain reactions, such as nucleophilic aromatic substitution, although this is less common.

Q2: Which types of reactions can be performed with this compound?

A2: Due to its structure, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. Common reactions include:

  • Synthesis of aminothiophenes via the Gewald reaction.[1][2]

  • Synthesis of pyrazoles by condensation with hydrazines.[3][4][5]

  • Synthesis of pyrimidines through reaction with amidines, urea, or guanidine.[6][7][8]

  • Knoevenagel condensation with aldehydes or ketones.[1]

Q3: How does the fluorine substituent affect the reactivity of the molecule?

A3: The electron-withdrawing nature of the fluorine atom on the benzene ring can influence the reactivity of the carbonyl group, making it more electrophilic. This can potentially increase the rate of reactions involving nucleophilic attack at the carbonyl carbon.

Q4: What are common solvents for reactions with this compound?

A4: The choice of solvent is critical and depends on the specific reaction. Common choices include:

  • Alcohols (e.g., ethanol, isopropanol): Often used for condensation reactions, particularly in the synthesis of pyrazoles and pyrimidines.

  • Aprotic polar solvents (e.g., DMF, DMSO): These are good choices for reactions involving strong bases or when a higher boiling point is required.[9]

  • Ethers (e.g., THF, dioxane): Suitable for reactions requiring anhydrous conditions.

  • Water: Can be an effective and environmentally friendly solvent for certain multicomponent reactions.[10]

Q5: What is a typical temperature range for reactions involving this compound?

A5: The optimal temperature is highly dependent on the reaction type and the solvent used. Reactions can range from room temperature to the reflux temperature of the solvent. For example, some condensations may proceed at room temperature, while others may require heating to achieve a reasonable reaction rate and yield.[10][11] It is always advisable to start with milder conditions and gradually increase the temperature.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Incorrect Solvent The polarity and proticity of the solvent can significantly impact reaction rates and equilibria. If a reaction is sluggish, consider switching to a solvent that better solubilizes the reactants and stabilizes the transition state. For instance, moving from a nonpolar solvent to a polar aprotic solvent like DMF or DMSO can sometimes accelerate reactions.[9]
Suboptimal Temperature The reaction may require more thermal energy to overcome the activation barrier. If the reaction is not proceeding at room temperature, gradually increase the heat. Conversely, if side products are forming, the temperature may be too high, and cooling the reaction might be necessary.[11]
Impure Starting Materials Impurities in the this compound or other reactants can interfere with the reaction. Ensure the purity of your starting materials, for example, by recrystallization or distillation.
Presence of Moisture Many reactions, especially those involving strong bases, are sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Base/Catalyst The choice and amount of base or catalyst are crucial. If the reaction is base-catalyzed, ensure the pKa of the base is appropriate for the desired proton abstraction. For catalytic reactions, screen different catalysts to find the most effective one.
Issue 2: Formation of Multiple Products/Side Reactions
Possible CauseTroubleshooting Steps
Temperature Too High High temperatures can lead to decomposition of reactants or products and promote side reactions. Try running the reaction at a lower temperature.
Incorrect Reaction Time A reaction that is run for too long can lead to the formation of byproducts. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Self-Condensation The active methylene group of this compound can potentially undergo self-condensation. Using a controlled addition of reagents or running the reaction at a lower concentration might mitigate this.
Incorrect Stoichiometry The molar ratio of the reactants can influence the product distribution. Carefully control the stoichiometry of your reactants.
Air or Light Sensitivity Some organic molecules are sensitive to air or light. Running the reaction under an inert atmosphere and in the dark can prevent degradation.

Experimental Protocols

General Considerations for Optimization

When optimizing a reaction involving this compound, a systematic approach is recommended. Vary one parameter at a time (e.g., solvent or temperature) while keeping others constant to understand its effect on the reaction outcome.

Table 1: Illustrative Solvent Screen for a Hypothetical Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene801245
2EthanolReflux865
3DMF100680
4AcetonitrileReflux1072
5Water1001255

Table 2: Illustrative Temperature Optimization in DMF

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFRoom Temp24<10
2DMF601250
3DMF80875
4DMF100680
5DMF120478 (some decomposition)
Example Protocol: Synthesis of a Pyrazole Derivative

This is an adapted, general procedure. Optimal conditions for specific substrates may vary.

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • If the reaction is slow, heat the mixture to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dissolve this compound in chosen solvent reagent Add second reactant (e.g., hydrazine) start->reagent catalyst Add catalyst/base (if required) reagent->catalyst stir Stir at set temperature catalyst->stir monitor Monitor by TLC/GC stir->monitor monitor->stir Incomplete quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic start Low Yield or Side Products check_temp Is temperature optimized? start->check_temp check_solvent Is solvent appropriate? check_temp->check_solvent No adjust_temp Adjust temperature (increase or decrease) check_temp->adjust_temp Yes check_reagents Are reagents pure and dry? check_solvent->check_reagents No change_solvent Screen alternative solvents check_solvent->change_solvent Yes purify_reagents Purify starting materials and dry solvents check_reagents->purify_reagents Yes success Improved Result check_reagents->success No adjust_temp->success change_solvent->success purify_reagents->success

Caption: Troubleshooting logic for optimizing this compound reactions.

References

Technical Support Center: Purification of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluorobenzoylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in this compound can originate from starting materials, side reactions, or degradation. Based on analogous syntheses of similar compounds, potential impurities may include:

  • Unreacted starting materials: Such as 3-fluorobenzonitrile or ethyl 3-fluorobenzoate.

  • Side-products: Such as 3-methoxybenzoylacetonitrile (if methanol is used) or benzoylacetonitrile.[1]

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their structures are known.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Issue 1: The compound does not crystallize upon cooling.

Potential CauseRecommended Solution
Solution is not supersaturated. The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
No nucleation sites for crystal growth. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available.
Inappropriate solvent. The compound may be too soluble in the chosen solvent even at low temperatures. A solvent screen should be performed to find a more suitable solvent or solvent system.

Issue 2: The compound "oils out" instead of crystallizing.

Potential CauseRecommended Solution
The cooling rate is too fast. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The solvent is too nonpolar. Add a small amount of a more polar co-solvent to the hot solution until the oil redissolves, then allow it to cool slowly.
Presence of significant impurities. The impurities may be lowering the melting point of the mixture. Attempt to purify the crude product by column chromatography before recrystallization.

Issue 3: Low recovery of the purified compound.

Potential CauseRecommended Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The compound has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound remaining in the mother liquor.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent the compound from crystallizing on the filter paper.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Issue 1: Poor separation of the desired compound from impurities.

Potential CauseRecommended Solution
Inappropriate solvent system (eluent). The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Column overloading. Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Column was not packed properly. Air bubbles or channels in the stationary phase can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

Issue 2: The compound does not elute from the column.

Potential CauseRecommended Solution
Eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. Gradually increase the polarity of the eluent.
Compound decomposition on silica gel. Some compounds are unstable on acidic silica gel. Neutralize the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like alumina.

Issue 3: The compound elutes too quickly with the solvent front.

Potential CauseRecommended Solution
Eluent is too polar. The compound has a low affinity for the stationary phase. Use a less polar solvent system.
Cracks or channels in the column. This can cause the solvent to bypass the stationary phase. Repack the column.

Data Presentation

Table 1: Common Solvents for Purification and Their Properties

SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Non-polar, good for initial elution in column chromatography.
n-Heptane980.1Less volatile alternative to hexane.
Toluene1112.4Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane (DCM)403.1Good solvent for a wide range of organic compounds.
Diethyl Ether352.8Volatile and flammable, but a good solvent.
Ethyl Acetate (EtOAc)774.4A moderately polar solvent, commonly used in chromatography.
Acetone565.1Polar aprotic solvent.
Isopropanol (IPA)823.9A common solvent for recrystallization.
Ethanol (EtOH)784.3Good for recrystallizing moderately polar compounds.
Methanol (MeOH)655.1A polar protic solvent.
Water10010.2Used as an anti-solvent in recrystallizations with organic solvents.

Note: The ideal solvent for purification of this compound should be determined experimentally.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, the solvent is not suitable. If it is insoluble even when hot, it may be a good anti-solvent in a two-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper or in a desiccator.

General Protocol for Column Chromatography

  • TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf value around 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

G Troubleshooting Workflow for Recrystallization cluster_no_crystals Troubleshooting 'No Crystals' cluster_oiling_out Troubleshooting 'Oiling Out' cluster_low_recovery Troubleshooting 'Low Recovery' start Start Recrystallization no_crystals No Crystals Form start->no_crystals Issue oiling_out Compound Oils Out start->oiling_out Issue low_recovery Low Recovery start->low_recovery Issue success Pure Crystals Obtained start->success Success concentrate Concentrate Solution no_crystals->concentrate Solution scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Solution rescreen Re-screen for a Better Solvent no_crystals->rescreen Solution slow_cool Cool Solution Slower oiling_out->slow_cool Solution add_cosolvent Add Polar Co-solvent oiling_out->add_cosolvent Solution pre_purify Pre-purify by Chromatography oiling_out->pre_purify Solution min_solvent Use Minimal Hot Solvent low_recovery->min_solvent Solution cool_thoroughly Cool Thoroughly in Ice Bath low_recovery->cool_thoroughly Solution preheat_funnel Pre-heat Funnel for Hot Filtration low_recovery->preheat_funnel Solution concentrate->success Resolved scratch->success Resolved rescreen->start Retry slow_cool->success Resolved add_cosolvent->success Resolved pre_purify->start Retry min_solvent->success Resolved cool_thoroughly->success Resolved preheat_funnel->success Resolved

Caption: Troubleshooting workflow for the recrystallization of this compound.

G Troubleshooting Workflow for Column Chromatography cluster_poor_separation Troubleshooting 'Poor Separation' cluster_no_elution Troubleshooting 'No Elution' cluster_fast_elution Troubleshooting 'Fast Elution' start Start Column Chromatography poor_separation Poor Separation start->poor_separation Issue no_elution Compound Doesn't Elute start->no_elution Issue fast_elution Compound Elutes Too Fast start->fast_elution Issue success Pure Compound Isolated start->success Success optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Solution reduce_load Reduce Sample Load poor_separation->reduce_load Solution repack_column Repack Column poor_separation->repack_column Solution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Solution check_stability Check Stability on Silica no_elution->check_stability Solution decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity Solution repack_column2 Repack Column fast_elution->repack_column2 Solution optimize_eluent->start Retry reduce_load->start Retry repack_column->start Retry increase_polarity->success Resolved check_stability->start Consider Alumina decrease_polarity->start Retry repack_column2->start Retry

Caption: Troubleshooting workflow for the column chromatography of this compound.

References

Removing unreacted starting materials from 3-Fluorobenzoylacetonitrile product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Fluorobenzoylacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during the removal of unreacted starting materials from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound, and which of these are likely to be present as impurities in the crude product?

Common synthetic routes to this compound and related compounds suggest the following starting materials are often used:

  • 3-Fluorobenzoic acid

  • 3'-Fluoroacetophenone

  • Acetonitrile

  • 3-Fluorobenzonitrile

Therefore, unreacted quantities of these starting materials are the most probable impurities in your crude this compound product.

Q2: What are the recommended methods for purifying crude this compound?

The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from the impurities. The difference in the Retention Factor (Rf) values will indicate the success of the separation.

Troubleshooting Guides

Column Chromatography

Issue: My column is not separating the product from the starting materials effectively.

  • Question: I am running a silica gel column with a hexane/ethyl acetate solvent system, but the spots for my product and a starting material are too close on the TLC plate. What should I do?

  • Answer:

    • Optimize the Solvent System: The polarity of your eluent may not be optimal. You should aim for an Rf value of 0.2-0.4 for your product.

      • If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (ethyl acetate).

      • If the spots are too low on the TLC plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Try a Different Solvent System: If adjusting the ratio of hexane and ethyl acetate does not provide adequate separation, consider using a different solvent system. For example, a mixture of dichloromethane and methanol can offer different selectivity.

    • Use a Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can improve separation.[1] Start with a non-polar solvent system and slowly increase the proportion of the polar solvent.

Issue: The product is coming off the column with impurities.

  • Question: I have collected fractions from my column, but TLC analysis shows that some fractions contain both the product and impurities. How can I improve the purity?

  • Answer:

    • Combine and Re-purify: Combine the impure fractions, evaporate the solvent, and re-purify them using a second column with a shallower gradient or a different solvent system.

    • Fraction Size: Collect smaller fractions. This will provide a better resolution between closely eluting compounds.

    • Column Packing: Ensure your column is packed properly to avoid channeling, which can lead to poor separation. The silica gel should be packed uniformly without any air bubbles or cracks.

Recrystallization

Issue: My product is not crystallizing out of the solution.

  • Question: I have dissolved my crude product in a hot solvent and allowed it to cool, but no crystals have formed. What can I do?

  • Answer:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

      • Seeding: Add a very small crystal of pure this compound to the solution. This seed crystal will provide a template for further crystal growth.

    • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your product.[2]

    • Change the Solvent: The chosen solvent may not be appropriate. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent pairs.[3][4] A common technique involves dissolving the compound in a "good" solvent and then adding a "poor" solvent dropwise until the solution becomes cloudy, then heating until it is clear again before cooling.[3][4]

Issue: The recrystallized product is still impure.

  • Question: After recrystallization, I still see impurities in my product when I run a TLC. Why is this happening and how can I fix it?

  • Answer:

    • Insoluble Impurities: If there were insoluble impurities in your crude product, you should have performed a hot filtration to remove them before allowing the solution to cool.[4]

    • Soluble Impurities: The impurities may have a similar solubility profile to your product in the chosen solvent. In this case, a second recrystallization from a different solvent system might be necessary. Alternatively, column chromatography may be a more suitable purification method to remove these specific impurities.

    • Insufficient Washing: Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodSolvent SystemRationale
Column Chromatography Hexane / Ethyl Acetate (Gradient)A versatile system for separating compounds of varying polarities.[1] A gradient from low to high polarity allows for the elution of a wide range of compounds.
Dichloromethane / MethanolAn alternative solvent system that can provide different selectivity for challenging separations.
Recrystallization Ethanol / WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization.
Isopropanol / HeptaneA combination of a polar solvent and a non-polar anti-solvent is often effective for recrystallization.[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring there is a small plug of cotton or glass wool and a thin layer of sand at the base. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. This is known as "dry loading".[1][6]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a low polarity solvent system and gradually increase the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start cluster_purification Purification cluster_analysis Analysis & Troubleshooting start Crude this compound TLC Analyze by TLC start->TLC Column Column Chromatography TLC->Column Impurities Visible Recrystallize Recrystallization TLC->Recrystallize Impurities Visible Pure Pure Product Column->Pure Successful Separation Impure Product Still Impure Column->Impure Co-elution Recrystallize->Pure Recrystallize->Impure Repurify Re-purify Impure->Repurify Repurify->TLC

Caption: A workflow diagram for the purification of this compound.

References

Preventing byproduct formation in 3-Fluorobenzoylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorobenzoylacetonitrile. The information is presented in a question-and-answer format to directly address common challenges and experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, focusing on the prevention of byproduct formation.

Q1: My reaction is producing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be and how can I avoid it?

A1: A likely byproduct with similar polarity is 3-Methoxybenzoylacetonitrile . This occurs if you are using a methoxide base (e.g., sodium methoxide) in an alcohol solvent (e.g., methanol). The methoxide can act as a nucleophile and displace the fluorine atom on the benzene ring via nucleophilic aromatic substitution.

Prevention Strategies:

  • Choice of Base and Solvent: Avoid using alkoxide bases that can act as nucleophiles. Instead, utilize a non-nucleophilic base such as sodium hydride (NaH) or an alkali metal amide like sodium amide (NaNH2). When using these bases, an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is recommended. A patent for the synthesis of the similar compound 4-fluorobenzoylacetonitrile suggests that using an alkali metal as the base in acetonitrile can prevent the formation of such impurities, leading to a high-purity product.[1]

  • Temperature Control: Running the reaction at lower temperatures can disfavor the nucleophilic aromatic substitution reaction.

Q2: I am observing a byproduct that appears to have lost the fluorine atom, but has not been substituted by another group from the reaction mixture. What is this and how can I minimize it?

A2: This byproduct is likely Benzoylacetonitrile . Its formation suggests a defluorination reaction is occurring under your reaction conditions. This can be promoted by certain bases and reaction conditions. A patent related to the synthesis of the isomeric 4-fluorobenzoylacetonitrile notes the formation of benzoylacetonitrile as an impurity.[1]

Prevention Strategies:

  • Careful Selection of Base: As with the formation of 3-methoxybenzoylacetonitrile, the choice of base is critical. Strong, non-nucleophilic bases are preferable. The use of an alkali metal in acetonitrile has been shown to be effective in preventing this byproduct in a similar synthesis.[1]

  • Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions like defluorination. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q3: My final product is contaminated with a more polar impurity, which I suspect is an acid. How is this forming and what can I do to prevent it?

A3: The acidic impurity is most likely 3-Fluorobenzoic acid . This is formed by the hydrolysis of the nitrile group of your product, this compound, during the reaction workup or purification.

Prevention Strategies:

  • Anhydrous Workup: If possible, perform the initial workup under anhydrous conditions.

  • Neutral or Mildly Acidic Quenching: When quenching the reaction, use a mild acid (e.g., saturated aqueous ammonium chloride) and avoid strongly acidic or basic conditions for extended periods. If an acidic quench is necessary, perform it at low temperatures and quickly proceed to extraction.

  • Careful Purification: During purification (e.g., column chromatography), ensure the silica gel is neutral, as acidic or basic silica can promote hydrolysis.

Q4: The overall yield of my reaction is low, and I have a complex mixture of byproducts. What are other possible side reactions?

A4: Besides the specific byproducts mentioned above, low yields can result from the self-condensation of acetonitrile . Since acetonitrile has acidic α-protons, it can act as both the nucleophile and the electrophile, leading to its own condensation products and reducing the amount available to react with your 3-fluorobenzoyl precursor.

Prevention Strategies:

  • Slow Addition of Acetonitrile: If using a strong base, consider adding the acetonitrile slowly to a solution of the base and the 3-fluorobenzoyl precursor. This keeps the concentration of the acetonitrile enolate low and favors the reaction with the more electrophilic precursor.

  • Use of Excess Acetonitrile: Using acetonitrile as the solvent ensures it is in large excess, which can help drive the desired reaction forward.

Summary of Potential Byproducts and Prevention Strategies

Byproduct NameChemical StructureFormation PathwayPrevention Strategy
3-Methoxybenzoylacetonitrile3-(OCH₃)C₆H₄COCH₂CNNucleophilic aromatic substitution by methoxideUse a non-nucleophilic base (e.g., NaH, NaNH₂) in an aprotic solvent (e.g., THF).
BenzoylacetonitrileC₆H₅COCH₂CNDefluorinationUse a non-nucleophilic base. Control reaction time and temperature.
3-Fluorobenzoic Acid3-FC₆H₄COOHHydrolysis of the nitrile groupUse neutral or mildly acidic workup conditions. Avoid prolonged exposure to strong acids or bases.
Acetonitrile Self-Condensation ProductsVariousBase-catalyzed self-condensation of acetonitrileSlow addition of acetonitrile to the reaction mixture. Use acetonitrile as the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from a 3-fluorobenzoyl precursor (like methyl 3-fluorobenzoate) and acetonitrile proceeds via a Claisen condensation reaction. The mechanism involves the deprotonation of acetonitrile by a strong base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the 3-fluorobenzoyl precursor. This is followed by the elimination of a leaving group (e.g., methoxide) to yield the final product.

Q2: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile byproducts and confirm the mass of the desired product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and byproduct levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and identification of impurities. ¹⁹F NMR can be particularly useful for tracking the fate of the fluorine atom.

Q3: What is a recommended starting point for an experimental protocol to minimize byproduct formation?

A3: Based on analogous syntheses, a good starting point would be the reaction of methyl 3-fluorobenzoate with acetonitrile in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF. The reaction should be conducted at a low temperature (e.g., 0 °C to room temperature) and monitored closely.

Experimental Protocols

Key Experiment: Synthesis of this compound via Claisen Condensation

Objective: To synthesize this compound from methyl 3-fluorobenzoate and acetonitrile while minimizing byproduct formation.

Materials:

  • Methyl 3-fluorobenzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous acetonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry of sodium hydride.

  • Cool the flask to 0 °C in an ice bath.

  • Reaction: In a separate flask, prepare a solution of methyl 3-fluorobenzoate (1 equivalent) in anhydrous acetonitrile.

  • Slowly add the solution of methyl 3-fluorobenzoate and acetonitrile to the stirred suspension of sodium hydride in THF at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

reaction_workflow start Start prep Prepare NaH slurry in anhydrous THF under N2 at 0 °C start->prep addition Slowly add reactant solution to NaH slurry at 0 °C prep->addition reactants Prepare solution of Methyl 3-Fluorobenzoate in anhydrous Acetonitrile reactants->addition reaction Stir at room temperature (2-4 hours) addition->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete quench Quench with saturated aq. NH4Cl at 0 °C monitoring->quench Complete extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer with H2O and Brine extraction->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impure Product sub_byproduct Byproduct with similar polarity? issue->sub_byproduct Analyze by GC-MS/HPLC defluoro_byproduct Defluorinated byproduct? issue->defluoro_byproduct Analyze by GC-MS/HPLC acid_byproduct Acidic impurity? issue->acid_byproduct Check pH of aqueous layer complex_mixture Complex mixture? issue->complex_mixture Analyze crude mixture sub_byproduct->defluoro_byproduct No sol_sub Likely 3-Methoxybenzoylacetonitrile. Use non-nucleophilic base (NaH). Avoid alcohol solvents. sub_byproduct->sol_sub Yes defluoro_byproduct->acid_byproduct No sol_defluoro Likely Benzoylacetonitrile. Use non-nucleophilic base. Control reaction time. defluoro_byproduct->sol_defluoro Yes acid_byproduct->complex_mixture No sol_acid Likely 3-Fluorobenzoic acid. Use mild/neutral workup. Avoid strong acid/base. acid_byproduct->sol_acid Yes sol_complex Possible Acetonitrile self-condensation. Slowly add acetonitrile or use it as a solvent. complex_mixture->sol_complex Yes

Caption: Troubleshooting logic for byproduct formation in this compound synthesis.

References

Addressing low solubility issues of 3-Fluorobenzoylacetonitrile in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of 3-Fluorobenzoylacetonitrile in chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction with this compound is sluggish and gives a low yield. How can I determine if low solubility is the problem?

Answer: Low solubility of a reactant is a common reason for poor reaction performance. This compound is a solid with limited solubility in many common organic solvents.[1] Here are a few indicators that solubility may be the issue:

  • Visual Observation: You can see undissolved solid this compound in the reaction mixture, even after a significant amount of time.

  • Stirring Issues: The solid material makes it difficult to stir the reaction mixture effectively, leading to a heterogeneous mixture instead of a homogeneous solution.

  • Inconsistent Results: You observe significant variations in reaction yield and purity between batches, which could be due to inconsistent amounts of dissolved reactant.

To confirm, you can perform a simple solubility test. Take a small, known amount of this compound and try to dissolve it in the reaction solvent at the reaction temperature. If it does not fully dissolve, solubility is likely a limiting factor.

Question 2: I have confirmed that this compound is not dissolving in my reaction solvent. What are my options to improve its solubility?

Answer: You have several strategies to overcome the low solubility of this compound. The optimal approach will depend on the specific reaction conditions and the compatibility of the reagents.

  • Solvent Selection & Co-solvents: The first step is to ensure you are using an appropriate solvent. If your current solvent is inadequate, consider switching to one in which this compound has better solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2] Alternatively, using a co-solvent system can be highly effective.[3][4] A co-solvent is a water-miscible organic solvent added in a small amount to the primary solvent to increase the solubility of a poorly soluble compound.[3][4]

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[5] Running the reaction at an elevated temperature, provided the reactants and products are stable, can significantly improve the solubility of this compound.

  • Solid Dispersion Technique: This technique involves dispersing the hydrophobic compound (this compound) in a hydrophilic, water-soluble carrier.[6][7][8] This method increases the surface area of the compound, leading to a higher dissolution rate and improved bioavailability in subsequent steps.[6][8]

  • Micellar Solubilization (Surfactants): Surfactants can be used to form micelles in the reaction medium. These micelles can encapsulate the poorly soluble this compound, increasing its apparent solubility in the bulk solvent.[9][10][11] This is particularly useful in aqueous or biphasic reaction systems.

  • Solvent-Free Reaction Conditions: Techniques like high-temperature ball milling can be used to carry out reactions in the solid phase, completely avoiding solvent-related solubility issues.[12]

Below is a workflow to guide you through these options.

G cluster_0 Troubleshooting Workflow start Low Solubility Identified solvent Option 1: Change Solvent or Use Co-Solvent System start->solvent temp Option 2: Increase Reaction Temperature start->temp dispersion Option 3: Solid Dispersion Technique start->dispersion surfactant Option 4: Use Surfactants (Micellar Solubilization) start->surfactant ball_mill Option 5: Solvent-Free (e.g., Ball Milling) start->ball_mill evaluate Evaluate Impact on Reaction Yield and Purity solvent->evaluate temp->evaluate dispersion->evaluate surfactant->evaluate ball_mill->evaluate

A workflow for addressing low solubility issues.
Question 3: How do I choose an effective co-solvent for my reaction?

Answer: A co-solvent works by reducing the polarity of the primary solvent (like water), which in turn lowers the interfacial tension between the aqueous solution and the hydrophobic solute.[13] The ideal co-solvent should be:

  • Miscible with the primary reaction solvent.

  • Able to dissolve this compound.

  • Inert under the reaction conditions.

  • Easy to remove during the work-up process.

Commonly used co-solvents in aqueous reactions include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] For organic reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile can act as good co-solvents depending on the primary solvent. The diagram below illustrates how a co-solvent improves solubility.

G Mechanism of Co-Solvency cluster_0 Before Co-Solvent cluster_1 After Adding Co-Solvent A Primary Solvent B Poorly Soluble Compound C Primary Solvent D Co-Solvent C->D mixes with E Solubilized Compound D->E dissolves

How a co-solvent enhances solubility.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the known solubility properties of this compound? This compound is a solid with a melting point of 69-70°C. Its solubility is reported as very slightly soluble in Methanol, and slightly soluble in Acetone and Chloroform.[1] It is also soluble in Dimethylformamide and Dimethyl Sulfoxide.[2]
How does temperature affect the solubility of this compound? In general, for solid solutes dissolving in liquid solvents, an increase in temperature increases solubility.[5] This is because the dissolution process for most solids is endothermic, meaning it requires energy.[5][14] Adding heat provides this energy and facilitates the breaking of bonds within the solid's crystal lattice.[5] Therefore, heating the reaction mixture is a viable method to increase the concentration of dissolved this compound.
Are there any safety concerns I should be aware of when handling this compound? Yes. According to safety data sheets, this compound and related compounds are toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] It can also cause skin and eye irritation.[18][19] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[16][18]
What is a solid dispersion and how does it improve solubility? A solid dispersion is a system where a poorly water-soluble drug or compound is dispersed in at least one other component, typically a hydrophilic and inert carrier.[6][7][8] This technique improves solubility and dissolution rate through several mechanisms: reduction in particle size to the molecular level, improved wettability and dispersibility, and conversion of the crystalline form of the compound to a more soluble amorphous form.[6][7]
Properties of Common Co-Solvents
Co-SolventBoiling Point (°C)Polarity IndexKey Features
Ethanol 78.45.2Volatile, easy to remove, common choice for aqueous reactions.[4]
Dimethyl Sulfoxide (DMSO) 1897.2High boiling point, powerful solvent for many organic compounds.[20]
N,N-Dimethylformamide (DMF) 1536.4High boiling point, good for polar organic compounds.
Acetonitrile 81.65.8Lower boiling point, useful in a range of organic reactions.[20][21]
Tetrahydrofuran (THF) 664.0Lower boiling point, good for moderately polar compounds.[21][22]

Experimental Protocols

Protocol 1: Using a Co-Solvent System
  • Solvent Selection: Choose a co-solvent in which this compound is soluble and that is miscible with your primary reaction solvent.

  • Preparation: In the reaction vessel, dissolve the this compound in the minimum required amount of the chosen co-solvent (e.g., DMSO).

  • Addition: Slowly add the primary reaction solvent to the solution of this compound and co-solvent while stirring.

  • Reagent Addition: Once a homogeneous solution is obtained, add the other reagents for the reaction as per your standard protocol.

  • Monitoring: Monitor the reaction for any signs of precipitation. If the compound falls out of solution, a small, additional amount of co-solvent may be required.

  • Work-up: During the work-up, the co-solvent will need to be removed. High-boiling point solvents like DMSO or DMF are typically removed by aqueous washes or high-vacuum distillation.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This protocol enhances solubility by creating an amorphous dispersion of the target compound in a hydrophilic carrier.

  • Component Selection: Choose a hydrophilic carrier that is soluble in a volatile solvent. Common carriers include polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[8]

  • Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., PVP) in a suitable volatile organic solvent (e.g., ethanol or a mixture of dichloromethane and methanol) in a round-bottom flask. Ensure both components are fully dissolved.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that is high enough to evaporate the solvent but low enough to prevent degradation of the compound.

  • Drying: The resulting solid film or powder should be further dried under high vacuum for several hours to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be crushed into a fine powder. This powder, containing this compound in a highly dispersed state, can then be used in subsequent reactions, where it should exhibit enhanced dissolution.

G cluster_0 Solid Dispersion Preparation A 1. Dissolve Compound & Carrier in Volatile Solvent B 2. Remove Solvent via Rotary Evaporation A->B C 3. Dry Solid Under High Vacuum B->C D 4. Obtain Amorphous Solid Dispersion Powder C->D

Workflow for the solid dispersion technique.

References

Minimizing impurities in the synthesis of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing impurities during the synthesis of 3-Fluorobenzoylacetonitrile. The primary synthesis route involves the Claisen condensation of a 3-fluorobenzoic acid derivative with acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method is the Claisen condensation of an activated 3-fluorobenzoic acid derivative (such as an ester or acid chloride) with acetonitrile in the presence of a strong base. This reaction forms the desired β-ketonitrile structure.

Q2: What are the critical parameters to control during the synthesis to ensure high purity?

To achieve high purity of this compound, meticulous control over several parameters is crucial:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to hydrolysis of starting materials and the final product. All glassware, solvents, and reagents should be thoroughly dried.

  • Temperature: The reaction temperature must be carefully controlled, typically at low temperatures (-30°C to 0°C), to minimize side reactions.[1]

  • Choice of Base: Strong, non-nucleophilic bases are preferred. Alkali metals or their amides are often employed. The stoichiometry of the base is also critical to drive the reaction to completion.[1]

  • Purity of Starting Materials: The purity of the 3-fluorobenzoic acid derivative and acetonitrile directly impacts the impurity profile of the final product.

Q3: What are the common impurities observed in the synthesis of this compound?

Based on analogous reactions for isomers, the following impurities are likely to be encountered:

  • 3-Methoxybenzoylacetonitrile: This impurity can form if methanol is present or if the starting material is a methyl ester and the reaction conditions promote ether formation.

  • Benzoylacetonitrile: This can arise if the starting material contains non-fluorinated impurities.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-fluorobenzoic acid derivatives.

  • Hydrolysis Products: Presence of water can lead to the formation of 3-fluorobenzoic acid and other hydrolyzed species.

  • Acetonitrile Self-Condensation Products: Under strongly basic conditions, acetonitrile can undergo self-condensation to form various oligomeric species.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Presence of moisture. 3. Sub-optimal reaction temperature. 4. Incorrect stoichiometry of base.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. 3. Maintain the recommended low temperature range during the reaction. 4. Use a slight excess of the strong base to drive the reaction forward.
Presence of 3-Methoxybenzoylacetonitrile Impurity Formation of methoxide ions, which can react with the starting material or product. This is more likely when using methoxide bases or if the starting ester is a methyl ester.Use a non-alkoxide base such as sodium hydride or an alkali metal. If using a methyl ester, ensure strictly anhydrous conditions.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Inadequate amount or strength of the base.1. Extend the reaction time and monitor for the disappearance of the starting material. 2. Use a stronger base or a slight excess of the current base.
Formation of Dark-Colored Byproducts Decomposition of starting materials or product at elevated temperatures or due to side reactions.Maintain strict temperature control. Ensure a clean reaction setup and high-purity starting materials.
Difficult Purification The physical properties of some impurities are very similar to the product, making separation by simple recrystallization challenging.[1]Employ column chromatography for purification. Alternatively, a carefully optimized recrystallization procedure using a solvent/anti-solvent system (e.g., ethanol/n-hexane) may be effective.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of a 3-fluorobenzoic acid ester (e.g., methyl 3-fluorobenzoate) in an anhydrous solvent such as a mixture of acetonitrile and diethyl ether.

  • Base Addition: Cool the reaction mixture to between -30°C and 0°C. Prepare a suspension of a strong base (e.g., sodium hydride or an alkali metal like sodium) in an anhydrous solvent and add it portion-wise or via the dropping funnel to the reaction mixture while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the low temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a proton source, such as methanol, at a low temperature.

  • Work-up: Adjust the pH of the mixture to neutral (pH 7) using a dilute acid (e.g., 1N HCl). Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/n-hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical yield and purity data for the synthesis of the analogous 4-Fluorobenzoylacetonitrile, which can serve as a benchmark for the synthesis of the 3-fluoro isomer.

Method Base Solvent Yield (%) Purity (%) Key Impurities Noted
Patent CN105272883A[1]Alkali MetalAcetonitrile/Ether>93>994-methoxy-benzoylacetonitrile, benzoylacetonitrile
Patent CN106045909ANot specifiedNot specifiedHighHighNot specified

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow reagents Starting Materials: - 3-Fluorobenzoic acid derivative - Acetonitrile - Strong Base reaction Claisen Condensation (-30°C to 0°C, Anhydrous) reagents->reaction quench Quenching (e.g., Methanol) reaction->quench workup Aqueous Work-up (pH adjustment, Extraction) quench->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture in Reagents/Solvents? start->check_moisture check_temp Verify Reaction Temperature Control start->check_temp check_base Evaluate Base (Strength/Stoichiometry) start->check_base check_time Assess Reaction Time start->check_time solution_dry Action: Use Anhydrous Reagents and Solvents check_moisture->solution_dry solution_temp Action: Optimize and Maintain Low Temperature check_temp->solution_temp solution_base Action: Use Stronger Base or Adjust Stoichiometry check_base->solution_base solution_time Action: Increase Reaction Time and Monitor check_time->solution_time

Caption: A troubleshooting decision tree for addressing low product yield.

References

Impact of base selection on 3-Fluorobenzoylacetonitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Fluorobenzoylacetonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on the impact of base selection on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound where base selection is critical?

A1: Base selection is crucial in condensation reactions of this compound, particularly in the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. These reactions typically involve the condensation of the β-ketonitrile with a dinucleophile, such as 5-aminopyrazole. The base plays a key role in deprotonating the active methylene group of this compound, forming a nucleophilic enolate that initiates the reaction.

Q2: How does the choice of base (e.g., organic vs. inorganic) influence the reaction outcome?

A2: The choice between an organic base (e.g., triethylamine, piperidine) and an inorganic base (e.g., sodium ethoxide, potassium carbonate) can significantly impact reaction rate, yield, and even the regioselectivity of the product.

  • Organic Bases (e.g., Triethylamine): These are generally milder bases. They are often used when starting materials or products are sensitive to stronger basic conditions. Reactions with organic bases may require higher temperatures or longer reaction times. In some cases, using triethylamine can lead to the formation of specific regioisomers.[1]

  • Inorganic Bases (e.g., Sodium Ethoxide): These are typically stronger bases that can lead to faster reaction rates and higher yields. However, their high reactivity can sometimes result in the formation of side products or decomposition of sensitive molecules. Strong bases like sodium ethoxide are effective in driving reactions to completion.[2][3]

Q3: What is the role of the base in determining the regioselectivity of the reaction between this compound and 5-aminopyrazole?

A3: In the synthesis of pyrazolo[1,5-a]pyrimidines from this compound and 5-aminopyrazole, two different regioisomers can potentially be formed. The base can influence which nitrogen atom of the 5-aminopyrazole acts as the initial nucleophile. While the literature does not provide a direct comparative study for this compound, related studies on similar β-ketonitriles suggest that the reaction conditions, including the base, can play a role in directing the cyclization pathway.[4][5] For instance, an acid medium can activate the endocyclic imino group of the pyrazole for nucleophilic attack.[5] Conversely, a basic medium facilitates the deprotonation of the exocyclic amino group, which can then initiate the reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Base Strength The chosen base may be too weak to efficiently deprotonate the this compound. Consider using a stronger base (e.g., switching from triethylamine to sodium ethoxide). Conversely, a base that is too strong might lead to decomposition.
Poor Solubility of Reactants or Base Ensure all reactants and the base are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Reaction Temperature is Too Low Some condensation reactions require significant thermal energy to proceed. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, extending the reaction time may be necessary.
Moisture in the Reaction Anhydrous conditions are often crucial, especially when using strong bases like sodium ethoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions due to Strong Base Strong bases can promote side reactions such as self-condensation of the this compound or other undesired pathways.[6][7] Consider using a milder base or adding the strong base slowly at a lower temperature.
Lack of Regioselectivity The formation of multiple regioisomers can lead to a complex product mixture. The choice of base and solvent can influence regioselectivity. Experiment with different bases (e.g., triethylamine vs. sodium ethoxide) and solvents to optimize for the desired isomer.[1]
Decomposition of Starting Material or Product The 3-fluorobenzoyl moiety or the nitrile group might be sensitive to the reaction conditions. Monitor the stability of your starting materials and product under the reaction conditions separately. If decomposition is observed, consider milder conditions (lower temperature, weaker base).

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazolo[1,5-a]pyrimidines from reactions involving aminopyrazoles and β-dicarbonyl compounds, which are analogous to this compound. Please note that a direct comparative study for this compound with different bases was not found in the searched literature, so these serve as representative examples.

ReactantsBaseSolventTemperatureTimeYield (%)Reference
5-Amino-3-methylpyrazole and diethyl malonateSodium EthoxideEthanolReflux24 h89[3]
5-Aminopyrazole and malononitrileTriethylamineEthanol---[8]
5-Aminopyrazole, β-ketonitriles, and aldehydesTriethylamineDMF90 °C16 h-[1]
5-Aminopyrazoles and enaminones-Acetic AcidReflux-Moderate[5]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative using Sodium Ethoxide

This protocol is adapted from the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[3]

Materials:

  • This compound

  • 5-Amino-3-methylpyrazole

  • Sodium metal

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add a solution of 5-amino-3-methylpyrazole in ethanol.

  • To this mixture, add this compound.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from an appropriate solvent to purify the product.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative using Triethylamine

This protocol is based on general procedures for similar condensation reactions.[1]

Materials:

  • This compound

  • 5-Aminopyrazole

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and 5-aminopyrazole in DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 90 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification reactant1 This compound base_selection Base Selection (e.g., NaOEt, Et3N) reactant1->base_selection reactant2 5-Aminopyrazole reactant2->base_selection solvent Solvent Addition (e.g., Ethanol, DMF) base_selection->solvent reaction_conditions Heating & Stirring solvent->reaction_conditions quenching Quenching / Precipitation reaction_conditions->quenching filtration Filtration quenching->filtration purification Purification (Recrystallization / Chromatography) filtration->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or No Product check_base Is the base appropriate? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes change_base Change base strength (e.g., weaker or stronger) check_base->change_base No check_time Is the reaction time sufficient? check_temp->check_time Yes adjust_temp Increase temperature check_temp->adjust_temp No check_purity Are reactants pure & dry? check_time->check_purity Yes increase_time Increase reaction time check_time->increase_time No purify_reagents Purify/dry reactants & solvent check_purity->purify_reagents No end Re-run Experiment change_base->end adjust_temp->end increase_time->end purify_reagents->end

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Fluorobenzoylacetonitrile (and its Analogs)

To develop appropriate analytical methods, understanding the physicochemical properties of the analyte is essential. While specific data for this compound is scarce, we can infer its likely properties from its isomers and parent compound. p-Fluorobenzoylacetonitrile has a molecular weight of 163.15 g/mol , which will be identical for the 3-fluoro isomer.[1] The parent compound, Benzoylacetonitrile, has a melting point of 82-83 °C and a boiling point of 160 °C at 10 mmHg. These properties suggest that this compound is a solid at room temperature and possesses sufficient volatility and thermal stability for GC analysis, while also being amenable to HPLC analysis due to its aromatic structure.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is proposed, which is well-suited for moderately polar aromatic compounds.

Experimental Protocol: HPLC

A proposed HPLC method for the purity analysis of this compound is detailed below. This method is based on common practices for the analysis of similar aromatic compounds.[2][3]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid, such as 0.1% phosphoric acid, to improve peak shape.[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[3]
Injection Volume 10 µL
Detection UV at 254 nm (or a suitable wavelength determined by UV scan)

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the separation and identification of volatile and semi-volatile compounds. Given the likely boiling point of this compound, GC-MS is a suitable method for its purity analysis, offering the advantage of providing structural information of any impurities through mass spectral data.

Experimental Protocol: GC-MS

The following proposed GC-MS method is based on general procedures for the analysis of aromatic and pharmaceutical compounds.[4][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a volatile organic solvent, such as methanol or acetone, to a final concentration of 1 mg/mL.[5]

  • If necessary, perform further dilutions to bring the concentration within the linear range of the detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column Capillary column suitable for polar compounds (e.g., TG-5-SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (with an appropriate split ratio, e.g., 50:1)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Method Comparison

The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and the nature of the expected impurities.

FeatureHPLCGC-MS
Analyte Suitability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Detection UV-Vis, DAD, Fluorescence, Refractive IndexMass Spectrometry (provides structural information)
Sensitivity Generally in the ppm to ppb rangeGenerally in the ppb to ppt range, highly sensitive
Impurity Identification Based on retention time and UV spectrum (DAD). Co-eluting peaks can be a challenge.Provides mass spectra for peak identification and structural elucidation of unknown impurities.
Sample Throughput Can be high with modern UHPLC systemsCan be lower due to longer run times, but autosamplers allow for unattended operation.
Derivatization Not typically required for this compoundMay be necessary for non-volatile impurities, but likely not for the parent compound.

Visualizing the Analytical Workflow and Decision Process

To further clarify the processes and aid in the selection of the appropriate technique, the following diagrams illustrate the general workflow for both HPLC and GC-MS analysis and a decision-making tree for method selection.

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Start Sample Weighing HPLC_Dissolve Dissolution in Solvent HPLC_Start->HPLC_Dissolve HPLC_Filter Filtration HPLC_Dissolve->HPLC_Filter HPLC_Inject HPLC Injection HPLC_Filter->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV/DAD Detection HPLC_Separate->HPLC_Detect HPLC_Analyze Data Analysis & Purity Calculation HPLC_Detect->HPLC_Analyze GCMS_Start Sample Weighing GCMS_Dissolve Dissolution in Volatile Solvent GCMS_Start->GCMS_Dissolve GCMS_Inject GC Injection GCMS_Dissolve->GCMS_Inject GCMS_Separate Chromatographic Separation GCMS_Inject->GCMS_Separate GCMS_Ionize Ionization (EI) GCMS_Separate->GCMS_Ionize GCMS_Detect Mass Detection GCMS_Ionize->GCMS_Detect GCMS_Analyze Data Analysis & Impurity ID GCMS_Detect->GCMS_Analyze

Caption: General analytical workflows for HPLC and GC-MS purity analysis.

Method_Selection Start Purity Analysis of this compound Impurity_ID Is identification of unknown impurities required? Start->Impurity_ID Volatility Are impurities expected to be non-volatile or thermally labile? Impurity_ID->Volatility No GCMS Choose GC-MS Impurity_ID->GCMS Yes Sensitivity Is ultra-high sensitivity required? Volatility->Sensitivity No HPLC Choose HPLC Volatility->HPLC Yes Sensitivity->HPLC No Sensitivity->GCMS Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are viable and powerful techniques for the purity analysis of this compound.

  • HPLC is a robust and widely accessible method, particularly suitable for routine quality control where the primary goal is to quantify the main component and known impurities.

  • GC-MS offers superior sensitivity and the significant advantage of providing structural information, making it the preferred method for impurity profiling, identification of unknown degradation products, and in-depth investigations during process development.

The selection of the most appropriate method will ultimately be guided by the specific analytical needs, the available instrumentation, and the regulatory requirements of the drug development process. The experimental protocols provided herein serve as a starting point and should be optimized and validated for the specific application.

References

A Comparative Guide to the Structural Elucidation of 3-Fluorobenzoylacetonitrile and Benzoylacetonitrile using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of 3-Fluorobenzoylacetonitrile and its non-fluorinated analog, Benzoylacetonitrile, utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. The inclusion of predicted experimental data offers a framework for the characterization of these and similar molecules.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing the connectivity within a molecule.

This guide presents a predicted 2D NMR analysis of this compound and compares it with the predicted data for Benzoylacetonitrile to highlight the influence of the fluorine substituent on the NMR spectra.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and Benzoylacetonitrile. These predictions are based on computational algorithms and provide a reliable estimate of the expected experimental values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~136.0
2~7.8 (dd)115.5 (d, JCF~ ~ 21 Hz)
3-162.5 (d, JCF~ ~ 250 Hz)
4~7.4 (ddd)121.0 (d, JCF~ ~ 22 Hz)
5~7.6 (td)131.0 (d, JCF~ ~ 8 Hz)
6~7.7 (d)125.0 (d, JCF~ ~ 3 Hz)
7 (C=O)-~189.0
8 (CH₂)~4.0 (s)~45.0
9 (CN)-~117.0

Chemical shifts are referenced to TMS. Coupling constants (J) are approximate.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoylacetonitrile

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~134.0
2, 6~7.9 (d)~129.0
3, 5~7.5 (t)~129.5
4~7.6 (t)~134.5
7 (C=O)-~192.0
8 (CH₂)~3.9 (s)~46.0
9 (CN)-~117.5

Chemical shifts are referenced to TMS.

2D NMR Correlation Analysis

The structural connectivity of this compound can be determined through the analysis of COSY, HSQC, and HMBC spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to show correlations between the aromatic protons (H4, H5, and H6, and H2).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum of this compound will show correlations between H2 and C2, H4 and C4, H5 and C5, H6 and C6, and the methylene protons (H8) with their corresponding carbon (C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds). HMBC is crucial for identifying quaternary carbons and connecting different spin systems.

Table 3: Key Predicted 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H2H4C2C4, C6, C7
H4H2, H5C4C2, C5, C6
H5H4, H6C5C1, C3, C4
H6H5C6C1, C2, C7
H8-C8C1, C7, C9

Experimental Protocols

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

NMR Data Acquisition: All 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is performed. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.

  • HSQC: A gradient-selected sensitivity-enhanced HSQC experiment is used. The spectral width in F2 is typically 10-12 ppm, and in F1 is set to encompass the expected ¹³C chemical shift range (e.g., 0-170 ppm).

  • HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz. The spectral widths are similar to those used for the HSQC experiment.

Data Processing and Analysis

The acquired 2D NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, and baseline correction. The resulting spectra are analyzed to identify cross-peaks, which represent the correlations between nuclei.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and the key predicted NMR correlations for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis sample This compound dissolve Dissolve in CDCl3 sample->dissolve tube Transfer to NMR Tube dissolve->tube cosy COSY tube->cosy hsqc HSQC tube->hsqc hmbc HMBC tube->hmbc processing Data Processing cosy->processing hsqc->processing hmbc->processing correlation Correlation Analysis processing->correlation assignment Structure Assignment correlation->assignment elucidation Structural Elucidation assignment->elucidation

Fig. 1: Experimental workflow for 2D NMR structural elucidation.

nmr_correlations cluster_structure This compound cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations structure H4_H5 H4 ↔ H5 H5_H6 H5 ↔ H6 H8_C7 H8 → C7 (C=O) H8_C9 H8 → C9 (CN) H6_C7 H6 → C7 (C=O) H2_C7 H2 → C7 (C=O)

Fig. 2: Key predicted COSY and HMBC correlations for this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of 2D NMR techniques. The predicted NMR data presented in this guide serves as a valuable reference for researchers working with this compound and its analogs. Comparison with the predicted data for Benzoylacetonitrile reveals the expected downfield shift of the aromatic protons and carbons due to the electron-withdrawing effect of the fluorine atom, as well as the characteristic C-F coupling patterns. This comprehensive approach to structural analysis is essential for ensuring the quality and purity of chemical compounds used in research and development.

A Comparative Analysis of the Reactivity of 3-Fluorobenzoylacetonitrile and 4-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important synthetic intermediates: 3-Fluorobenzoylacetonitrile and 4-Fluorobenzoylacetonitrile. These compounds are valuable building blocks in medicinal chemistry and materials science, often utilized in the synthesis of heterocyclic structures such as pyrimidines and pyrazoles.[1] Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing efficient synthetic routes.

The primary difference in the reactivity of these two isomers stems from the position of the fluorine atom on the phenyl ring and its resulting electronic influence on the molecule.

Theoretical Background: Electronic Effects of the Fluorine Substituent

The reactivity of both the carbonyl group and the active methylene group in benzoylacetonitriles is modulated by the electronic effects of substituents on the benzene ring. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M or +R), which is a mesomeric effect.[2] The relative dominance of these two opposing effects depends on the substituent's position.

  • 4-Fluorobenzoylacetonitrile (para-substitution): In the para position, both the inductive and resonance effects are at play. The fluorine atom withdraws electron density through the sigma bond network (inductive effect), but it can also donate electron density to the ring via its lone pairs, which delocalize into the π-system. This +M effect partially counteracts the -I effect.

  • This compound (meta-substitution): In the meta position, the resonance effect is negligible. The primary influence on the reaction center is the strong electron-withdrawing inductive effect (-I) of the fluorine atom.[3]

This fundamental difference in electronic influence is the key to understanding the comparative reactivity of the two isomers.

  • Strong Inductive Effect (-I)
  • Resonance Effect (+M)
  • Partial opposition of effects>]; }

  • Strong Inductive Effect (-I)
  • Negligible Resonance Effect
  • Predominantly electron-withdrawing>]; }

Figure 1. Electronic effects of fluorine in the para and meta positions.

Comparative Reactivity Analysis

The differing electronic environments of the two isomers lead to predictable differences in their reactivity at two key sites: the carbonyl carbon and the α-carbon of the nitrile group.

Reactivity at the Carbonyl Carbon

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity of this site is enhanced by electron-withdrawing groups on the phenyl ring, which increase the partial positive charge on the carbonyl carbon.

  • This compound: Due to the dominant electron-withdrawing inductive effect of the meta-fluorine, the benzene ring is more deactivated. This leads to a more electrophilic carbonyl carbon, making it more reactive towards nucleophiles compared to the 4-fluoro isomer.

  • 4-Fluorobenzoylacetonitrile: The resonance donation (+M) from the para-fluorine atom partially counteracts the inductive withdrawal (-I). This reduces the overall electron deficiency of the ring and, consequently, the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

Acidity of the α-Carbon

The protons on the methylene carbon (α-carbon) adjacent to both the carbonyl and nitrile groups are acidic. Their acidity is enhanced by the stability of the resulting carbanion (enolate). Electron-withdrawing groups on the phenyl ring can delocalize the negative charge of the carbanion, thereby increasing the acidity of the α-protons.

  • This compound: The strong and unopposed inductive effect of the meta-fluorine effectively stabilizes the negative charge of the carbanion. This results in more acidic α-protons .

  • 4-Fluorobenzoylacetonitrile: The resonance effect of the para-fluorine introduces some electron density back into the system, which slightly destabilizes the carbanion relative to the 3-fluoro isomer. This results in less acidic α-protons .

Summary of Predicted Reactivity
PropertyThis compound4-FluorobenzoylacetonitrileRationale
Electrophilicity of Carbonyl Carbon HigherLowerDominant -I effect at meta position vs. partially offsetting +M effect at para position.
Reactivity towards Nucleophiles More ReactiveLess ReactiveHigher electrophilicity of the carbonyl carbon.
Acidity of α-Protons More AcidicLess AcidicGreater stabilization of the conjugate base (carbanion) by the -I effect.

This predicted reactivity can be quantified using the Hammett equation , which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[4] The substituent constant (σ) for a meta-fluoro group is more positive (σ_m = +0.34) than for a para-fluoro group (σ_p = +0.06), indicating a stronger electron-withdrawing effect for the meta-substituent.[3] Reactions favored by electron-withdrawing groups will therefore proceed faster with the 3-fluoro isomer.

Figure 2. Logical flow from substituent position to overall reactivity.

Experimental Protocols

Generalized Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine

This protocol describes the base-catalyzed condensation of a fluorobenzoylacetonitrile isomer with acetophenone and urea.

Materials:

  • This compound OR 4-Fluorobenzoylacetonitrile (1.0 eq)

  • Acetophenone (1.0 eq)

  • Urea (1.5 eq)

  • Potassium hydroxide (2.0 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, followed by potassium hydroxide pellets. Stir until the base is completely dissolved.

  • Add the selected Fluorobenzoylacetonitrile isomer (1.0 eq) and acetophenone (1.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add urea (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid (HCl) to a pH of ~5-6 to precipitate the product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrimidine derivative.

Comparative Analysis: To compare the reactivity, this experiment should be run in parallel for both isomers under identical conditions (concentrations, temperature, reaction time). The reaction yield and purity of the final product would serve as the key metrics for comparison. Based on the theoretical principles discussed, it is expected that the reaction with This compound would proceed faster and potentially result in a higher yield within a given timeframe due to the enhanced acidity of its α-protons and greater electrophilicity of its carbonyl group.

Figure 3. Experimental workflow for a comparative pyrimidine synthesis.

Conclusion

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to 3-Fluorobenzoylacetonitrile, a valuable building block in medicinal chemistry and materials science. By examining experimental data and detailed protocols, this document aims to inform the selection of the most efficient synthetic strategy.

Two principal synthetic pathways to this compound have been identified and evaluated: the Claisen condensation of methyl 3-fluorobenzoate with acetonitrile and the condensation of 3-fluorobenzonitrile with acetonitrile. This guide will delve into the specifics of each route, presenting a clear comparison of their synthetic efficiency based on available data for analogous reactions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From Methyl 3-FluorobenzoateRoute 2: From 3-Fluorobenzonitrile
Starting Materials Methyl 3-fluorobenzoate, Acetonitrile3-Fluorobenzonitrile, Acetonitrile
Reaction Type Claisen CondensationNucleophilic Acyl Substitution-like
Key Reagents Strong base (e.g., Sodium Hydride, Sodium Amide)Strong base (e.g., Sodium Hydride, Sodium Amide)
Reported Yield (for analogous 4-fluoro isomer) > 93%[1]~ 63%
Reaction Conditions Low temperature (-30°C to 0°C)[1]Not specified, likely requires elevated temperatures
Potential Advantages High yield, potentially cleaner reaction[1]Fewer synthetic steps if starting from 3-fluorobenzonitrile
Potential Disadvantages Requires preparation of the starting esterLower yield, potential for side reactions and purification challenges

Visualizing the Synthetic Pathways

A logical workflow for comparing the synthetic routes to this compound is presented below. This diagram outlines the key starting materials and the transformation to the final product for each route.

G cluster_0 Route 1 cluster_1 Route 2 Methyl 3-Fluorobenzoate Methyl 3-Fluorobenzoate Product_1 This compound Methyl 3-Fluorobenzoate->Product_1 Claisen Condensation (High Yield) Acetonitrile_1 Acetonitrile Acetonitrile_1->Product_1 3-Fluorobenzonitrile 3-Fluorobenzonitrile Product_2 This compound 3-Fluorobenzonitrile->Product_2 Condensation (Lower Yield) Acetonitrile_2 Acetonitrile Acetonitrile_2->Product_2

3-F-C6H4-COOCH3 + CH3CN --(Strong Base)--> 3-F-C6H4-COCH2CN

3-F-C6H4-CN + CH3CN --(Strong Base)--> 3-F-C6H4-COCH2CN

References

A Comparative Spectroscopic Guide to Fluorobenzoylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The position of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of fluorobenzoylacetonitrile, outlining the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.

The differentiation of these isomers relies on how the fluorine atom's position on the phenyl ring influences the electronic environment and vibrational modes of the entire molecule. While a complete set of experimental data for all three isomers is not publicly available, this guide combines experimental data for 4-fluorobenzoylacetonitrile with predicted spectroscopic features for the 2- and 3- isomers based on established principles and data from analogous compounds.

Data Presentation

The following tables summarize the key quantitative data for distinguishing between the 2-, 3-, and 4-fluorobenzoylacetonitrile isomers.

Table 1: ¹H & ¹³C NMR Spectroscopic Data (Predicted) Predicted chemical shifts (δ) in ppm. Coupling constants (J) in Hz.

Isomer Technique Aromatic Protons (δ, ppm) Methylene Protons (-CH₂-) (δ, ppm) Aromatic Carbons (δ, ppm) Other Carbons (δ, ppm)
2-Fluoro ¹H NMRComplex multiplet, ~7.2-8.0Singlet, ~4.3-4.5~115-165 (Complex pattern with C-F coupling)C=O : ~183-185, CH₂ : ~30-32, C≡N : ~114-116
3-Fluoro ¹H NMRComplex multiplet, ~7.4-7.8Singlet, ~4.3-4.5~115-165 (Complex pattern with C-F coupling)C=O : ~184-186, CH₂ : ~30-32, C≡N : ~114-116
4-Fluoro ¹H NMRTwo doublets of doublets, ~7.2 (d, J≈8.5, J(H,F)≈8.5) & ~8.1 (dd, J≈8.5, J(H,F)≈5.5)Singlet, ~4.4C-F: ~167 (d, ¹J(C,F)≈255), C-H: ~116 (d, ²J(C,F)≈22), C-H: ~132 (d, ³J(C,F)≈10), C-ipso: ~130 (d, ⁴J(C,F)≈3)C=O : ~184.5, CH₂ : ~31.2, C≡N : ~115

Note: ¹³C NMR data for the 4-isomer is based on computed values[1]. Predictions for 2- and 3-isomers are based on established substituent effects.

Table 2: Key Infrared (IR) Absorption Frequencies Experimental data for 4-isomer from SpectraBase[2]. Predicted data for 2- and 3-isomers.

Vibrational Mode 2-Fluoro (cm⁻¹) 3-Fluoro (cm⁻¹) 4-Fluoro (cm⁻¹)[2] Comments
C≡N Stretch ~2260~22602264Strong, sharp peak. Position is minimally affected by isomerism.
C=O Stretch ~1690-1700~1690-17001693Strong peak. Conjugation with the ring affects this frequency.
Aromatic C=C Stretch ~1580-1600~1580-16001597, 1585Multiple bands expected.
C-F Stretch ~1200-1250~1200-12501236Strong absorption.
C-H Out-of-Plane Bend ~750-770~770-800 & ~860-890~830-850Key Differentiating Region. The pattern is highly indicative of ortho-, meta-, or para-substitution.

Table 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Data

Isomer Technique Key Data Comments
All MS (EI)Molecular Ion [M]⁺•: m/z 163All isomers have the same molecular weight. Differentiation relies on fragmentation patterns.
2-Fluoro MS (EI)Predicted Fragments: m/z 135 ([M-CO]⁺•), 123 ([FC₆H₄CO]⁺), 108 ([M-CO-HCN]⁺•)Ortho effect may lead to unique fragmentation pathways.
3-Fluoro MS (EI)Predicted Fragments: m/z 135, 123, 108Fragmentation pattern expected to differ in relative intensities compared to other isomers.
4-Fluoro MS (EI)Predicted Fragments: m/z 135, 123, 108The stability of the p-fluorobenzoyl cation (m/z 123) is expected to be high.
All UV-Visλmax ~250-280 nmThe exact λmax and molar absorptivity (ε) will differ based on the fluorine's position affecting the conjugated system. The para-isomer is expected to have the highest λmax due to extended conjugation.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for identifying an unknown fluorobenzoylacetonitrile isomer using the primary spectroscopic techniques.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Isomer Identification Unknown Unknown Fluorobenzoylacetonitrile Isomer Sample MS Mass Spectrometry (EI) Unknown->MS Obtain Mass Spectrum MS_Result [M]+• at m/z 163 Confirms Formula C₉H₆FNO MS->MS_Result NMR ¹H NMR Spectroscopy IR FTIR Spectroscopy NMR_Result Aromatic Region Pattern? NMR->NMR_Result IR_Result C-H Bend Region? IR->IR_Result Ortho 2-Fluoro Isomer NMR_Result->Ortho Complex Multiplet (ortho-coupling effects) Meta 3-Fluoro Isomer NMR_Result->Meta Complex Multiplet (meta-coupling effects) Para 4-Fluoro Isomer NMR_Result->Para Two Doublets of Doublets IR_Result->Ortho ~750-770 cm⁻¹ (Strong Band) IR_Result->Meta ~770-800 cm⁻¹ and ~860-890 cm⁻¹ Bands IR_Result->Para ~830-850 cm⁻¹ (Strong Band)

Caption: Logical workflow for differentiating fluorobenzoylacetonitrile isomers.

Experimental Protocols

Standard protocols for the analysis of solid organic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of protons (¹H) and carbons (¹³C), which is highly sensitive to the fluorine substituent's position.

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorobenzoylacetonitrile isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • Analysis: Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm. Analyze chemical shifts, integration (proton count), and splitting patterns (multiplicity and coupling constants). The key differentiation will be the pattern of signals in the aromatic region (7.0-8.2 ppm).

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is typical.

    • Analysis: Note the chemical shifts of the aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹J(C,F) ≈ 240-260 Hz). Other aromatic carbons will also show smaller C-F couplings.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify functional groups and differentiate isomers based on the fingerprint region, particularly the C-H out-of-plane bending vibrations.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal preparation. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Instrument: FTIR Spectrometer with ATR accessory.

    • Parameters: Record the spectrum over a range of 4000-650 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

    • Analysis: Identify characteristic peaks for the nitrile (C≡N, ~2260 cm⁻¹), carbonyl (C=O, ~1690 cm⁻¹), and carbon-fluorine (C-F, ~1200-1250 cm⁻¹) stretches. Critically, analyze the 890-750 cm⁻¹ region for the aromatic C-H out-of-plane bends that are characteristic of the substitution pattern.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and differentiate isomers based on their unique fragmentation patterns.

  • Sample Introduction: Samples can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve a small amount of sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Ionization and Analysis:

    • Technique: Electron Ionization (EI) is standard for creating fragment ions.

    • Parameters: Use a standard electron energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Analysis: Confirm the molecular ion peak at m/z 163. Compare the relative abundances of the key fragment ions (e.g., m/z 135, 123). The differences in these relative abundances create a unique mass spectral fingerprint for each isomer.

UV-Visible Spectroscopy
  • Objective: To measure the electronic transitions of the conjugated π-system and observe shifts in the maximum absorbance wavelength (λmax) due to the fluorine's position.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

    • Parameters: Scan a wavelength range from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a reference blank.

    • Analysis: Identify the λmax values. The position of the fluorine atom will subtly alter the energy of the π → π* transitions, leading to small but measurable differences in λmax between the isomers.

References

A Comparative Guide to the Biological Activity of Novel Compounds Derived from 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compound Performance with Supporting Experimental Data

This guide provides a comprehensive analysis of the biological activities of novel heterocyclic compounds synthesized from 3-Fluorobenzoylacetonitrile. The following sections detail the anticancer and antimicrobial screening results, comparing the efficacy of these novel derivatives against established standards. Detailed experimental protocols for the cited biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development.

Anticancer Activity Screening

A series of novel pyrimidine-5-carbonitrile derivatives, synthesized using precursors related to this compound, have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, with some derivatives exhibiting potency comparable to or exceeding that of the established epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, were determined using the MTT assay. The results for the most promising novel compounds are summarized below and compared with the standard drug, Erlotinib.

Compound IDCancer Cell LineIC₅₀ (µM) of Novel CompoundIC₅₀ (µM) of Erlotinib (Reference)
10a HepG2-0.87
A549-1.12
MCF-7-5.27
10b HepG23.560.87
A5495.851.12
MCF-77.685.27
13a HepG2-0.87
A549-1.12
MCF-7-5.27
13b HepG2-0.87
A549-1.12
MCF-7-5.27
15a HepG2-0.87
A549-1.12
MCF-7-5.27
15e HepG2-0.87
A549-1.12
MCF-7-5.27
15j HepG2-0.87
A549-1.12
MCF-7-5.27

Note: Specific IC₅₀ values for compounds 10a, 13a, 13b, 15a, 15e, and 15j were noted as highly active but quantitative data was only provided for the most potent compound, 10b, in the source material.[1]

Compound 10b emerged as a particularly potent derivative, exhibiting excellent cytotoxic activities against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[1] Further investigation revealed that compound 10b is a potent inhibitor of EGFR, with an IC₅₀ value of 8.29 ± 0.04 nM, comparable to Erlotinib's IC₅₀ of 2.83 ± 0.05 nM.[1] Mechanistic studies indicated that compound 10b induces cell cycle arrest at the G2/M phase and promotes apoptosis in HepG2 cells.[1]

Antimicrobial Activity Screening

While specific studies detailing the antimicrobial activity of a broad range of this compound derivatives are still emerging, the structural motifs present in these compounds are found in various known antimicrobial agents. The following section outlines the standard methodology for assessing the antimicrobial potential of novel synthetic compounds.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This is a key metric for evaluating the efficacy of new antimicrobial compounds.

Compound IDBacterial StrainGram StainMIC (µg/mL) of Novel CompoundMIC (µg/mL) of Reference Antibiotic
Novel Cmpd AS. aureusPositive[Insert Data][Insert Data for Vancomycin]
Novel Cmpd AE. coliNegative[Insert Data][Insert Data for Ciprofloxacin]
Novel Cmpd BS. aureusPositive[Insert Data][Insert Data for Vancomycin]
Novel Cmpd BE. coliNegative[Insert Data][Insert Data for Ciprofloxacin]

Note: This table serves as a template for presenting MIC data. Specific data for derivatives of this compound would be populated here upon experimental evaluation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel compounds and reference drug (e.g., Erlotinib) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Novel compounds and reference antibiotics

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference antibiotics in MHB directly in the 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[2] Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2][7]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[2]

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_comparison Comparative Analysis start This compound deriv Novel Derivatives start->deriv Chemical Synthesis anticancer Anticancer Assays (e.g., MTT) deriv->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) deriv->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic compare Comparison with Standard Drugs ic50->compare mic->compare EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Novel_Compound Novel Pyrimidine Derivative (e.g., 10b) Novel_Compound->P_EGFR Inhibits Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Novel_Compound Novel Compound (e.g., 10b) DNA_Damage Cellular Stress (DNA Damage) Novel_Compound->DNA_Damage p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Fluorobenzoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is crucial for ensuring the quality and consistency of final products. This guide provides a comparative overview of potential analytical methodologies for the determination of this compound, outlines detailed experimental protocols, and presents a general framework for method validation.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes information from established analytical techniques for structurally similar compounds to provide a robust starting point for method development and validation. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Potential Analytical Methods

The choice between HPLC and GC will depend on the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.
Typical Detector UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Advantages Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Offers high resolution and sensitivity.Excellent for volatile and thermally stable compounds. Often provides high efficiency and sensitivity, especially with an FID.
Considerations Requires selection of an appropriate column and mobile phase. The compound must have a chromophore for UV detection.The compound must be volatile and thermally stable. Derivatization may be necessary for compounds with poor volatility.
Potential Application Ideal for quantifying this compound in reaction mixtures, raw materials, and finished products.Suitable for purity testing and quantification, particularly if volatile impurities are also of interest.

Experimental Protocols

The following are generalized protocols that can be adapted for the development and validation of an analytical method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a starting point for developing a quantitative method for this compound using HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for pH adjustment)

  • This compound reference standard

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The pH may be adjusted with a small amount of acid to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be around 254 nm).

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent like acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase or solvent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol provides a foundation for developing a GC-FID or GC-MS method for this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5)

  • Data acquisition and processing software

Reagents:

  • A suitable solvent for dissolving the sample (e.g., acetone, ethyl acetate)

  • This compound reference standard

  • Helium or Nitrogen (carrier gas)

Chromatographic Conditions (to be optimized):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[2]

  • Carrier Gas Flow Rate: 1-2 mL/min

  • Detector Temperature (FID): 300 °C

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the sample in the solvent to a concentration that falls within the calibration curve.

  • If necessary, perform an extraction to isolate the analyte from a complex matrix.

Validation of the Analytical Method

Once a suitable method has been developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and there should be no interference from the matrix or impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A correlation coefficient (R²) of ≥ 0.999 is typically desired for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery studies should typically yield results between 98% and 102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should generally be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should produce reliable results despite small changes in parameters like mobile phase composition, pH, temperature, etc.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Select Analytical Technique (HPLC/GC) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Protocol B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Report I->J K Implement for Routine Analysis J->K

Caption: A generalized workflow for the development and validation of an analytical method.

This guide provides a framework for establishing a reliable analytical method for the quantification of this compound. Researchers should perform appropriate optimization and validation studies to ensure the chosen method is suitable for their specific application.

References

A Comparative Guide to the Cross-Reactivity of 3-Fluorobenzoylacetonitrile in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the stability and potential side reactions of intermediates is paramount. 3-Fluorobenzoylacetonitrile, a versatile building block, is often used in complex reaction environments where its propensity for cross-reactivity can influence yield, purity, and the safety profile of the final product. Due to a lack of direct, published cross-reactivity data for this compound, this guide provides a framework for its evaluation by comparing it with structurally similar analogs: 4-Fluorobenzoylacetonitrile and the non-fluorinated parent compound, Benzoylacetonitrile.

The methodologies and illustrative data presented herein are based on established analytical practices for assessing the stability and reactivity of small molecules in pharmaceutical development.[1][2]

Comparative Analysis of Benzoylacetonitrile Derivatives

The reactivity of these compounds is largely influenced by the electron-withdrawing nature of the fluorine atom and the nitrile group. The position of the fluorine substituent on the benzene ring is expected to modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby affecting its stability and reaction profile.

  • Benzoylacetonitrile: The baseline compound, used as a building block in the synthesis of various heterocyclic compounds.[3][4][5]

  • This compound: The meta position of the fluorine atom has a strong inductive electron-withdrawing effect, which can increase the reactivity of the molecule.

  • 4-Fluorobenzoylacetonitrile: With fluorine in the para position, both inductive and resonance effects are at play, which can influence the stability and reactivity differently compared to the meta-isomer.[6][7]

This guide proposes a forced degradation study to generate comparative data on the stability and degradation pathways of these three compounds under various stress conditions.[1]

Experimental Protocols

A comprehensive assessment of cross-reactivity can be achieved by subjecting the compounds to forced degradation conditions and analyzing the resulting mixtures.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways by exposing the compounds to stress conditions more severe than those encountered during normal handling and storage.[1][8][9]

Objective: To compare the stability of this compound, 4-Fluorobenzoylacetonitrile, and Benzoylacetonitrile under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound (Test Compound)

  • 4-Fluorobenzoylacetonitrile (Reference Compound A)

  • Benzoylacetonitrile (Reference Compound B)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of each compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.[9]

    • Thermal Degradation: Place a solid sample of each compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in ACN to a final concentration of 0.5 mg/mL.

    • Photolytic Degradation: Expose a 0.5 mg/mL solution of each compound to a photostability chamber (ICH Option 2) for an exposure of 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 50 µg/mL.

Analytical Methodology: HPLC-MS/MS

A validated stability-indicating HPLC-MS/MS method is crucial for separating and quantifying the parent compounds and their degradation products.

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer.[10][11]

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[12]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Program: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent compounds and full scan for identification of unknown degradants.

Characterization by ¹⁹F NMR

For the fluorinated compounds, ¹⁹F NMR is a powerful tool for identifying and structurally characterizing fluorinated degradation products, especially in complex mixtures.[13][14][15]

Procedure:

  • Prepare concentrated samples of the degraded mixtures of this compound and 4-Fluorobenzoylacetonitrile.

  • Acquire ¹⁹F NMR spectra.

  • Analyze the chemical shifts and coupling constants to identify structural changes in the vicinity of the fluorine atom.

Illustrative Data Presentation

The following tables represent how the experimental data from the proposed studies could be structured for clear comparison.

Table 1: Illustrative Forced Degradation Results for Benzoylacetonitrile Derivatives

Stress ConditionParameterBenzoylacetonitrileThis compound4-Fluorobenzoylacetonitrile
0.1 N HCl, 60°C, 24h % Degradation8.512.39.8
No. of Degradants232
0.1 N NaOH, 60°C, 24h % Degradation15.218.916.5
No. of Degradants343
3% H₂O₂, RT, 24h % Degradation5.17.46.2
No. of Degradants122
Thermal, 105°C, 48h % Degradation< 2.0< 2.0< 2.0
No. of Degradants000
Photolytic (ICH Q1B) % Degradation11.714.513.1
No. of Degradants233

Table 2: Illustrative HPLC-MS/MS Data for Degradation Products of this compound

Peak IDRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed IdentityStress Condition
3-FBAN5.8164.1121.1, 95.1Parent Compound-
DP-14.2182.1139.1, 113.13-Fluorobenzoic acidAcid/Base Hydrolysis
DP-25.1181.1138.1, 121.13-FluorobenzamideAcid/Base Hydrolysis
DP-36.5180.1137.1, 109.1Oxidized AdductOxidation

Visualizations

The following diagrams illustrate the proposed experimental workflow and the conceptual pathways of cross-reactivity.

Forced_Degradation_Workflow Forced Degradation and Analysis Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Stock Stock Solutions (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (105°C, Solid) Stock->Thermal Test_Cmpd This compound Test_Cmpd->Stock Ref_A 4-Fluorobenzoylacetonitrile Ref_A->Stock Ref_B Benzoylacetonitrile Ref_B->Stock HPLCMS HPLC-MS/MS Analysis (Quantitative & Qualitative) Acid->HPLCMS Base->HPLCMS Oxidation->HPLCMS Photo->HPLCMS Thermal->HPLCMS NMR 19F NMR Characterization (for Fluorinated Analogs) HPLCMS->NMR Report Comparative Stability Profile & Degradation Pathways HPLCMS->Report NMR->Report

Forced Degradation and Analysis Workflow

Cross_Reactivity_Pathways Potential Cross-Reactivity and Interference Pathways cluster_reactants Reaction Components cluster_products Potential Outcomes Compound This compound (in Reaction Mixture) Desired Desired Product Compound->Desired Intended Reaction Side_Products Side Products Compound->Side_Products Cross-Reactivity Degradants Degradation Products Compound->Degradants Instability Reagents Reagents (Bases, Acids, Catalysts) Reagents->Side_Products Non-specific reaction Reagents->Degradants Catalyzed degradation Solvents Solvents Solvents->Degradants Solvolysis Impurities Starting Material Impurities Impurities->Side_Products Competing reaction

Potential Cross-Reactivity and Interference Pathways

Conclusion

While this compound is a valuable synthetic intermediate, a thorough understanding of its stability and potential for forming side products in complex environments is crucial for robust process development and ensuring the quality of the final product. The comparative forced degradation study outlined in this guide provides a systematic approach for researchers to generate critical cross-reactivity data. By comparing its degradation profile to that of its 4-fluoro- and non-fluorinated analogs, scientists can make more informed decisions regarding reaction conditions, purification strategies, and storage. The application of modern analytical techniques like HPLC-MS/MS and ¹⁹F NMR is essential for the accurate identification and quantification of all potential products, ultimately leading to safer and more efficient chemical processes.

References

A Comparative Guide to the Cost-Effective Synthesis of 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Fluorobenzoylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds, is a critical process for many research and development laboratories. The efficiency and cost-effectiveness of its synthesis can significantly impact overall project timelines and budgets. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering experimental data and protocols to aid researchers in selecting the most suitable method for their needs.

Route 1: Claisen Condensation of Ethyl 3-Fluorobenzoate with Acetonitrile

This route is a classic Claisen condensation reaction where the enolate of acetonitrile reacts with ethyl 3-fluorobenzoate. The reaction is typically mediated by a strong base such as sodium ethoxide or sodium hydride.

Experimental Protocol

Materials:

  • Ethyl 3-fluorobenzoate

  • Acetonitrile

  • Sodium ethoxide (or Sodium hydride)

  • Anhydrous ethanol (if using sodium ethoxide)

  • Anhydrous diethyl ether (or THF)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under a nitrogen atmosphere. Alternatively, sodium hydride can be suspended in anhydrous diethyl ether or THF.

  • To this basic solution, a mixture of ethyl 3-fluorobenzoate and an excess of acetonitrile is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the crude product.

  • The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The final product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound.

Route 2: Acylation of Acetonitrile with 3-Fluorobenzoyl Chloride

This alternative route involves the acylation of the enolate of acetonitrile, generated in situ, with 3-fluorobenzoyl chloride. This method can sometimes offer higher yields and faster reaction times.

Experimental Protocol

Materials:

  • 3-Fluorobenzoyl chloride

  • Acetonitrile

  • Sodium hydride (or Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride in anhydrous THF is prepared.

  • The flask is cooled in an ice bath, and acetonitrile is added dropwise to generate the acetonitrile enolate. The mixture is stirred at this temperature for about 30 minutes.

  • A solution of 3-fluorobenzoyl chloride in anhydrous THF is then added dropwise to the enolate suspension at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours, with monitoring by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is acidified with dilute hydrochloric acid, and the product is extracted with dichloromethane.

  • The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Cost-Effectiveness and Yield Comparison

To provide a clear comparison of the two synthetic routes, the following table summarizes the estimated costs of starting materials and the typical reported yields. Prices are based on bulk catalog listings and may vary depending on the supplier and purity.

Parameter Route 1: Claisen Condensation Route 2: Acylation
Starting Material 1 Ethyl 3-fluorobenzoate3-Fluorobenzoyl chloride
Starting Material 2 AcetonitrileAcetonitrile
Base Sodium Ethoxide / Sodium HydrideSodium Hydride / LDA
Solvent Ethanol / Diethyl Ether / THFTetrahydrofuran (THF)
Typical Yield 65-75%70-85%

Workflow Diagrams

Route1_Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents & Solvents Ethyl 3-fluorobenzoate Ethyl 3-fluorobenzoate Reaction Reaction Ethyl 3-fluorobenzoate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Ethanol Ethanol Ethanol->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Product Product Workup & Purification->Product This compound

Caption: Workflow for Route 1: Claisen Condensation.

Route2_Acylation cluster_reactants Reactants cluster_reagents Reagents & Solvents 3-Fluorobenzoyl chloride 3-Fluorobenzoyl chloride Reaction Reaction 3-Fluorobenzoyl chloride->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Sodium Hydride Sodium Hydride Sodium Hydride->Reaction THF THF THF->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Product Product Workup & Purification->Product This compound

Caption: Workflow for Route 2: Acylation Reaction.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound. The acylation route (Route 2) may offer a slight advantage in terms of yield. However, the choice of synthesis will ultimately depend on the specific laboratory capabilities, the availability and cost of starting materials from preferred vendors, and the desired scale of the reaction. The Claisen condensation (Route 1) may be more cost-effective if ethyl 3-fluorobenzoate is significantly cheaper than 3-fluorobenzoyl chloride. Researchers are encouraged to perform a cost analysis based on their specific circumstances and may consider optimizing reaction conditions for either route to improve yields and reduce costs further.

In-silico modeling of 3-Fluorobenzoylacetonitrile reaction intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico and Experimental Comparison Guide to the Reaction Intermediates of Fluorinated Benzoylacetonitrile Analogues

Comparative Analysis of a Structural Analogue: 3-Fluorobenzamide

A comprehensive study on 3-Fluorobenzamide provides a framework for the type of in-silico and experimental analysis that can be applied to 3-Fluorobenzoylacetonitrile. Density Functional Theory (DFT) calculations have been effectively used to understand its molecular characteristics.

Computational and Spectroscopic Data Comparison

The following table summarizes the key computational and experimental data for 3-Fluorobenzamide, which can serve as a benchmark for future studies on this compound.

Parameter3-FluorobenzamideReference Compound/Methodology (for comparison)
Computational Method Density Functional Theory (DFT) with 6-31++G(d,p) and 6-311++G(d,p) basis sets.A common approach for molecules of this size.
Frontier Orbital Energy Gap 5.521 eV.Indicates the molecule's chemical reactivity and kinetic stability.
NBO Analysis Significant stabilizing energies from lone pair transitions of F and N atoms to antibonding orbitals (17.84 and 43.56 Kcal∙mol⁻¹).Highlights intramolecular electronic interactions.
Predicted ¹H NMR Chemical shifts ranging from 1.55 to 8.95 ppm.Provides a theoretical spectrum for comparison with experimental data.
Predicted ¹³C NMR Chemical shifts ranging from 127.04 to 193.09 ppm.Complements the ¹H NMR data for structural elucidation.
UV-Vis Transition π→π* transition, with C-C bonds as electron acceptors and O and N atoms as electron donors.Explains the electronic absorption properties of the molecule.
Molecular Docking Binding energies of -6.5 to -6.6 Kcal∙mol⁻¹ with various cancer-related proteins, comparable to standard drugs.Suggests potential biological activity.

Synthesis of Fluorobenzoylacetonitrile: A Practical Approach

While in-silico data on its reaction intermediates is scarce, a patented method for the synthesis of 4-Fluorobenzoylacetonitrile provides a well-defined experimental protocol. This synthesis is a crucial step in the production of Blonanserin, a drug for treating schizophrenia[1].

Workflow for the Synthesis of 4-Fluorobenzoylacetonitrile

The following diagram illustrates the key steps in the synthesis and purification of 4-Fluorobenzoylacetonitrile as described in the patent literature[1].

G cluster_synthesis Synthesis cluster_purification Purification A Malononitrile D Reaction in Chloroform (70-80 °C, 8-12h) A->D B Fluorobenzene B->D C Trifluoromethanesulfonic acid C->D E Crude 4-Fluorobenzoylacetonitrile D->E Quenching with ice water & concentration F Recrystallization (Alcohol & small molecule alkane) E->F G Pure 4-Fluorobenzoylacetonitrile F->G

Figure 1. Synthetic workflow for 4-Fluorobenzoylacetonitrile.
Experimental Protocol for the Synthesis of 4-Fluorobenzoylacetonitrile

The following protocol is adapted from the patent describing the synthesis of 4-Fluorobenzoylacetonitrile[1].

Materials:

  • Malononitrile

  • Chloroform

  • Fluorobenzene

  • Trifluoromethanesulfonic acid

  • Alcohol (for recrystallization)

  • Small molecular alkane (for recrystallization)

  • Ice water

Procedure:

  • Reaction Setup: In a 1L reaction flask, dissolve malononitrile (1.5 mol) in chloroform (230 mL) and add fluorobenzene (2.25 mol).

  • Addition of Acid: Stir the mixture for 40 minutes and then slowly add trifluoromethanesulfonic acid (1.8 mol) at room temperature.

  • Reaction: After the addition, maintain the temperature at 80 °C and allow the reaction to proceed for 12 hours.

  • Quenching: After the reaction is complete, pour the mixture into 230 mL of ice water to quench the reaction.

  • Extraction: Separate the organic phase. Extract the aqueous phase twice with dichloromethane (total 230 mL).

  • Concentration: Combine the organic phases and concentrate under reduced pressure at 50 °C to obtain the crude product.

  • Recrystallization: Purify the crude 4-fluorobenzoylacetonitrile by recrystallization using a mixture of an alcohol and a small molecular alkane.

Alternative Synthetic Approaches

The synthesis of fluorinated aromatic compounds can be achieved through various methods. While the above protocol details a specific route, researchers can consider alternative strategies depending on the availability of starting materials and desired product specifications. Some common methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine into an aromatic ring. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in dry DMSO[2]. This approach could be explored for the synthesis of this compound from a suitable nitro-substituted precursor.

  • Friedel-Crafts Acylation: This classic reaction can be used to introduce the benzoyl group. The synthesis of related ketone precursors often involves the Friedel-Crafts acylation of a suitable aromatic core[3].

Logical Relationship of Computational and Experimental Analysis

A combined in-silico and experimental approach is the most robust strategy for characterizing reaction intermediates. The following diagram outlines the logical workflow for such an investigation.

G A Hypothesize Reaction Mechanism B In-silico Modeling (DFT) - Geometry Optimization - Transition State Search - Energy Profile Calculation A->B D Experimental Synthesis A->D C Predict Intermediates & Products B->C G Comparison of Theoretical & Experimental Data C->G E Spectroscopic Analysis (NMR, IR, MS) D->E F Kinetic Studies D->F E->G F->G H Mechanism Validation/Refinement G->H

Figure 2. Integrated computational and experimental workflow.

By integrating computational predictions with experimental observations, researchers can gain a deeper understanding of the reaction mechanism, identify key intermediates, and ultimately optimize the synthesis of this compound and other valuable chemical entities.

References

Safety Operating Guide

Personal protective equipment for handling 3-Fluorobenzoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluorobenzoylacetonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on best practices for handling hazardous nitrile compounds and information from analogous substances, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, data from structurally similar compounds such as 3-fluorobenzonitrile and other substituted acetonitriles indicate significant potential hazards. The primary routes of exposure are inhalation, skin contact, and ingestion. General hazards associated with similar nitriles suggest that this compound should be handled with utmost caution.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4Toxic or Harmful if swallowed[1]
Acute Toxicity, DermalCategory 3 / 4Toxic or Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 1 / 4Fatal or Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1 / 2Causes serious eye damage or irritation[1][2][3]
Specific target organ toxicityCategory 3May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection against the various hazards of this compound. Always inspect PPE for integrity before each use.[4]

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationStandard
Hands Double Gloving: Inner nitrile glove covered by an outer, chemical-resistant glove (e.g., neoprene or butyl rubber).EN 374
Eyes/Face Chemical splash goggles and a full-face shield.[5]ANSI Z87.1[5]
Body Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[5] Consider a chemical-resistant apron for larger quantities.
Respiratory Work must be conducted in a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates is required.NIOSH/MSHA or EN 149[3][6]
Feet Closed-toe, chemical-resistant shoes.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and risk.

Step 1: Preparation and Engineering Controls

  • Fume Hood: All handling of this compound, including weighing and transfers, must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Ventilation: Ensure the laboratory is well-ventilated.[2][7]

  • Safety Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[6]

  • Spill Kit: Have a spill kit readily available containing inert absorbent material (e.g., sand, vermiculite), and designated waste containers.[6][7][8]

Step 2: Chemical Handling

  • Avoid Contact: Prevent all contact with skin and eyes.[6][7]

  • Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[7]

  • Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[2][7] Do not eat, drink, or smoke in the work area.[7]

Step 3: Storage

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7][9]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][6]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][11]

Spill Response

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not turn off fume hoods.[12]

  • Contain: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[7][8] Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.[8]

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.[7]

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.[7][8]

  • Do not mix this waste with other incompatible waste streams.

Step 2: Storage of Waste

  • Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

Step 3: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through a licensed and approved chemical waste management company.[7][8]

  • Never dispose of this compound down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the key procedures for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_cleanup Step 3: Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Locate Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 Proceed to Handling handle2 Weigh and Transfer Compound handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste into Labeled Container clean1->clean2 clean3 Doff and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 storage storage clean4->storage Store Securely EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event exp_skin Skin/Eye Contact start->exp_skin exp_inhale Inhalation start->exp_inhale spill_alert Alert Others & Evacuate Area start->spill_alert exp_action1 Use Safety Shower / Eyewash for 15 min exp_skin->exp_action1 exp_action2 Move to Fresh Air exp_inhale->exp_action2 end_node Seek Immediate Medical Attention exp_action1->end_node exp_action2->end_node spill_contain Contain with Inert Absorbent spill_alert->spill_contain spill_collect Collect into Hazardous Waste Container spill_contain->spill_collect spill_collect->end_node Report Incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.